Methyl 5-aminopyrazine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-aminopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEZSZAVQOVHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561413 | |
| Record name | Methyl 5-aminopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13924-94-2 | |
| Record name | Methyl 5-aminopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-aminopyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 5-aminopyrazine-2-carboxylate CAS number 13924-94-2
CAS Number: 13924-94-2
This technical guide provides a comprehensive overview of Methyl 5-aminopyrazine-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, outlines a probable synthetic route and purification protocol, and discusses its potential applications based on the activities of structurally related pyrazine derivatives.
Core Physicochemical Properties
This compound is a solid, organic compound. Its key properties are summarized in the tables below, compiled from various chemical suppliers and databases.[1][2][3]
General and Physical Properties
| Property | Value | Citations |
| Molecular Formula | C₆H₇N₃O₂ | [4] |
| Molecular Weight | 153.14 g/mol | [3] |
| Physical Form | Solid | |
| Melting Point | 230-231 °C | [2] |
| Boiling Point | 363 °C (at 760 mmHg) | [2][3] |
| Density | 1.319 g/cm³ (Predicted) | [2] |
| Flash Point | 173 °C | [2] |
Computed and Structural Properties
| Property | Value | Citations |
| InChI Key | RPEZSZAVQOVHCZ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC(=O)C1=CN=C(C=N1)N | [2] |
| Topological Polar Surface Area (PSA) | 78.1 Ų | [2] |
| XlogP3 | -0.8 (Predicted) | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis and Purification
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a generalized procedure for the synthesis of this compound.
Materials:
-
5-Aminopyrazine-2-carboxylic acid (CAS 40155-43-9)[7]
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as catalyst
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent of 5-aminopyrazine-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise to the stirring suspension.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. Add the solution carefully until gas evolution ceases and the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
References
- 1. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. 13924-94-2(this compound) | Kuujia.com [kuujia.com]
- 3. This compound – porphyrin-systems [porphyrin-systems.com]
- 4. dev.usbio.net [dev.usbio.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5-Aminopyrazine-2-carboxylic acid | C5H5N3O2 | CID 21897334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Methyl 5-aminopyrazine-2-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-aminopyrazine-2-carboxylate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. While specific experimental data is not publicly available in the cited literature, the expected characteristic signals are summarized below based on the analysis of analogous compounds and fundamental spectroscopic principles.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.4 | Singlet | 1H | H-3 (Pyrazine ring) |
| ~7.9 | Singlet | 1H | H-6 (Pyrazine ring) |
| ~7.0 | Broad Singlet | 2H | -NH₂ |
| 3.85 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester) |
| ~155 | C-5 (C-NH₂) |
| ~145 | C-2 (C-COOCH₃) |
| ~135 | C-3 |
| ~130 | C-6 |
| ~52 | -OCH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1620 | Strong | N-H Bend |
| ~1580 | Medium | Aromatic C=C and C=N Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1100 | Strong | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 153.05 | [M]⁺ (Molecular Ion) |
| 122.04 | [M - OCH₃]⁺ |
| 94.03 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulating 1024 scans.
-
Data Processing: The raw data is processed with a Fourier transform, and the resulting spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is first recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectrum is plotted, and the absorption peaks are identified and reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined and analyzed to confirm the molecular weight and fragmentation pattern of the compound.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
In-Depth Technical Guide: Solubility and Stability of Methyl 5-Aminopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 5-aminopyrazine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies to support formulation, process development, and regulatory filings.
Core Properties of this compound
This compound is a heterocyclic aromatic ester with the chemical formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . It typically appears as a solid. Key identifiers for this compound are:
-
CAS Number: 13924-94-2
-
Synonyms: methyl 5-amino-2-pyrazinecarboxylate
Proper storage of this compound is crucial for maintaining its integrity. It should be kept in a dark place and sealed in a dry environment at temperatures between 2-8°C.[1][2]
Solubility Profile
Understanding the solubility of this compound is fundamental for its application in synthesis and formulation. The following table summarizes its known solubility characteristics.
| Solvent | Solubility | Reference |
| Water | Soluble | [3] |
| Methanol | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Ethyl Acetate | Slightly Soluble | [3] |
| Dioxane | Slightly Soluble | [3] |
| Benzene | Insoluble | [3] |
Note: The available data is qualitative. Quantitative solubility studies are recommended for specific formulation development.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC with a validated stability-indicating method
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C and 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by preliminary kinetic solubility studies.[4]
-
After the equilibration period, allow the samples to stand to permit the undissolved solid to settle.
-
Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated stability-indicating HPLC method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Workflow for Solubility Determination:
References
Illuminating the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, pyrazine derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the screening of novel pyrazine derivatives, focusing on their anticancer, antibacterial, and antifungal properties. It offers detailed experimental protocols, presents quantitative data in a clear, comparative format, and visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding of their therapeutic potential.
Anticancer Activity of Pyrazine Derivatives
Pyrazine-containing compounds have garnered significant attention in oncology for their potent anti-proliferative effects.[1][2][3] These derivatives often exert their anticancer activity by targeting key cellular processes such as cell cycle progression and apoptosis, frequently through the inhibition of specific signaling pathways crucial for tumor growth and survival.[4][5]
Inhibition of Kinase Signaling Pathways
A primary mechanism by which pyrazine derivatives exhibit anticancer effects is through the inhibition of protein kinases, which are pivotal regulators of cellular signaling.[4][6] Many of these compounds act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases like c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby disrupting downstream signaling cascades that promote tumor angiogenesis, metastasis, and proliferation.[4][7][8]
A logical workflow for identifying and characterizing pyrazine derivatives as kinase inhibitors is presented below.
The diagram below illustrates a simplified representation of the c-Met/VEGFR-2 signaling pathway, which is a common target for pyrazine-based kinase inhibitors.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected novel pyrazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 17l | A549 (Lung Carcinoma) | 0.98 ± 0.08 | [7][8] |
| MCF-7 (Breast Cancer) | 1.05 ± 0.17 | [7][8] | |
| HeLa (Cervical Cancer) | 1.28 ± 0.25 | [7][8] | |
| 12n | PC-3 (Prostate Cancer) | 0.93 | [9] |
| 14c | A549 (Lung Carcinoma) | 6.39 | [10] |
| 46 | BPH-1 (Benign Prostatic Hyperplasia) | 10.4 | [11][12] |
| MCF-7 (Breast Cancer) | 9.1 | [11][12] | |
| 47 | PC12 (Pheochromocytoma) | 16.4 | [11][12] |
| 48 | BEL-7402 (Hepatocellular Carcinoma) | 10.74 | [11][12] |
| 67 | MCF-7 (Breast Cancer) | 70.9 | [11] |
Experimental Protocols for Anticancer Activity Screening
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the novel pyrazine derivatives for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Enzyme and Substrate Preparation: The purified kinase enzyme (e.g., c-Met, VEGFR-2) and its specific substrate are prepared in a reaction buffer.
-
Compound Incubation: The pyrazine derivative is pre-incubated with the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as immunoassays or fluorescence-based techniques. The IC50 value is determined from the dose-response curve.
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cancer cells are treated with the pyrazine derivative, harvested, and washed.
-
Fixation and Staining: The cells are fixed (e.g., with ethanol) and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle. For instance, compound 17l was found to arrest A549 cells in the G0/G1 phase.[7][8]
This technique is used to detect specific proteins in a sample and can verify the modulation of intracellular signaling pathways.[4]
-
Protein Extraction: Cancer cells are treated with the pyrazine derivative, and total protein is extracted.[4]
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).[4]
-
Gel Electrophoresis and Transfer: The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of kinases) and then with secondary antibodies conjugated to a detection enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate.
Antimicrobial Activity of Pyrazine Derivatives
Pyrazine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[13][14][15][16] This includes activity against clinically relevant pathogens and mycobacteria.
Antibacterial and Antifungal Screening
A general workflow for the screening of pyrazine derivatives for antimicrobial activity is outlined below.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 8a, 8b, 8c, 8d, 14b, 18 | Mycobacterium tuberculosis H37Rv | ≤6.25 | [17] |
| T4, T5, T6, T11, T14, T15, T16, T18 | Mycobacterium tuberculosis H37Rv | ≤21.25 (µM) | [18] |
Note: Some studies report MIC in µM, which has been indicated in the table.
Experimental Protocols for Antimicrobial Activity Screening
This method is used for the qualitative assessment of antimicrobial activity.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of an agar plate.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the pyrazine derivative are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.
The broth microdilution method is a common technique for determining the MIC.
-
Serial Dilutions: Two-fold serial dilutions of the pyrazine derivative are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under suitable conditions.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This is a commonly used method for determining the antimycobacterial activity of compounds.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well plate.
-
Inoculation: A standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) is added to each well.[17][18]
-
Incubation: The plates are incubated for several days.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition. The MIC is the lowest concentration that prevents the color change.
Conclusion
Novel pyrazine derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents warrants further investigation. The systematic screening approach outlined in this guide, incorporating robust experimental protocols and clear data presentation, provides a framework for researchers to efficiently identify and characterize new lead compounds. The continued exploration of the pyrazine scaffold, coupled with detailed mechanistic studies and structure-activity relationship analyses, will undoubtedly pave the way for the development of novel and effective therapeutics.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 9. Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
Methyl 5-aminopyrazine-2-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 5-aminopyrazine-2-carboxylate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including the pyrazine core and strategically placed amino and carboxylate functionalities, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.
Physicochemical and Computed Properties
This compound is a solid compound with a melting point of 230-231 °C.[1] It is characterized by its distinct chemical and physical properties, which are crucial for its handling, reactivity, and role as a synthetic intermediate. A summary of its key properties is presented in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H7N3O2 | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Melting Point | 230-231 °C | [1] |
| Boiling Point | 363 °C | [1] |
| Density | 1.319 g/cm³ | [1] |
| Flash Point | 173 °C | [1] |
| Physical Form | Solid | [2] |
| Purity | 96% | [2] |
Table 2: Computed Properties
| Property | Value | Reference |
| XLogP3 | -0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 153.053826475 g/mol | [1] |
| Topological Polar Surface Area | 78.1 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
| Complexity | 151 | [1] |
Synthesis of this compound
Experimental Protocol: Esterification of 5-aminopyrazine-2-carboxylic acid
Objective: To synthesize this compound via acid-catalyzed esterification of 5-aminopyrazine-2-carboxylic acid.
Materials:
-
5-aminopyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 5-aminopyrazine-2-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the organic layer with brine (saturated aqueous sodium chloride solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Discovery: A Building Block for Kinase Inhibitors
The pyrazine ring is a privileged scaffold in medicinal chemistry, and its derivatives have been successfully developed as potent inhibitors of various kinases. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. This compound serves as a versatile starting material for the synthesis of such kinase inhibitors.
One notable example is the development of aminopyrazine-based inhibitors targeting the mitotic kinase Nek2. These inhibitors have shown promise in cancer therapy due to their ability to disrupt cell division in cancerous cells.
Caption: Synthesis and mechanism of action of an aminopyrazine-based kinase inhibitor.
The aminopyrazine core of these inhibitors typically forms key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket, a common feature observed in many kinase inhibitors. The amino group of this compound can be readily transformed into various functional groups to explore the structure-activity relationship (SAR) and optimize the inhibitor's potency and selectivity. For instance, it can undergo amide coupling reactions with a variety of carboxylic acids to introduce diverse substituents that can interact with other regions of the ATP-binding site.
Experimental Workflow: Synthesis of an Aminopyrazine-based Kinase Inhibitor Library
The following workflow outlines a general strategy for the synthesis of a library of aminopyrazine-based kinase inhibitors starting from this compound.
Caption: General workflow for the synthesis and screening of a kinase inhibitor library.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block in the field of drug discovery. Its accessible synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. The demonstrated success of aminopyrazine derivatives as potent kinase inhibitors highlights the importance of this scaffold in the development of novel therapeutics, particularly in oncology. This guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery endeavors.
References
A Technical Guide to the Physicochemical Characteristics of Aminopyrazine Esters
Abstract
Aminopyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among these, aminopyrazine esters are of particular interest, frequently serving as crucial intermediates in synthesis or as prodrugs designed to enhance the pharmacokinetic profiles of active pharmaceutical ingredients. The ester functional group can be strategically employed to modulate key physicochemical properties such as lipophilicity, solubility, and membrane permeability, thereby improving oral bioavailability and drug delivery.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and core physicochemical properties of aminopyrazine esters, offering detailed experimental protocols and data to support researchers, scientists, and drug development professionals in this field.
Synthesis of Aminopyrazine Esters
The synthesis of aminopyrazine esters is typically achieved through the esterification of a corresponding aminopyrazine carboxylic acid. The selection of the synthetic route often depends on the scale of the reaction, the desired purity, and the available equipment. The general workflow involves the conversion of the carboxylic acid to its ester form, followed by purification and characterization.
Caption: A generalized workflow for the synthesis of aminopyrazine esters.
Experimental Protocol: Fischer Esterification
Fischer esterification is a classic and widely used method for producing esters. It involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. This method was utilized as the first step in a two-step synthesis of N-substituted 3-aminopyrazine-2-carboxamides, where the intermediate methyl 3-aminopyrazine-2-carboxylate was prepared in bulk and isolated.[2][3]
Methodology:
-
Cool a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, serving as both reactant and solvent) to 0 °C.[3]
-
Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄).[3]
-
Allow the reaction mixture to stir at room temperature for an extended period (e.g., 48 hours).[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Upon completion, pour the mixture into water and neutralize with a base such as sodium bicarbonate (NaHCO₃) to a pH of 7.[3]
-
The resulting precipitate (the aminopyrazine ester) is collected by filtration.[3]
Experimental Protocol: Microwave-Assisted Esterification
Microwave-assisted synthesis offers a significant acceleration of the esterification reaction, leading to faster reaction times, often with higher yields and purity.[4]
Methodology:
-
In a microwave reaction vessel, thoroughly mix the pyrazine carboxylic acid (1.0 eq) and the desired alcohol.[4]
-
Add a catalytic amount of a dehydrating agent, such as concentrated sulfuric acid (H₂SO₄).[4]
-
Irradiate the mixture in a microwave reactor at a specified power and time (e.g., 120 W for 7-10 minutes).[4]
-
After cooling, the product can be isolated, often by filtration after pouring the reaction mixture into water, and purified by recrystallization from a suitable solvent like ethanol.[4][5]
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized aminopyrazine esters. A combination of spectroscopic and chromatographic techniques is typically employed.
Caption: A typical workflow for the analytical characterization of synthesized compounds.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For aminopyrazine esters, characteristic signals include those for the aromatic protons on the pyrazine ring and the protons of the ester's alkyl group.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the range of 1735–1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch, while C–O stretching vibrations appear in the 1000–1300 cm⁻¹ region.[4]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and confirm its molecular formula.
Chromatographic and Other Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final compound. A reverse-phase C18 column is commonly used with a mobile phase such as a water/acetonitrile mixture.[5][6]
-
Melting Point (m.p.): The melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound. For example, the parent compound 2-aminopyrazine has a melting point of 118-120 °C.
-
Elemental Analysis: This technique determines the elemental composition (C, H, N) of the compound, providing further confirmation of its empirical formula.[2]
Core Physicochemical Properties
The physicochemical properties of aminopyrazine esters are critical determinants of their behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME).
Solubility
Aqueous solubility is a key factor for oral drug absorption.[7] The solubility of aminopyrazine derivatives can be low and is often pH-dependent. For some related compounds, solubility is higher in acidic conditions (pH 2.0), simulating the gastric environment, than in neutral conditions (pH 7.4) that model blood plasma.[7] Factors such as the potential for intramolecular hydrogen bonds can decrease interaction with water, leading to lower polarity and reduced aqueous solubility.[2]
| Compound/Derivative Class | Solvent/Condition | Solubility Data | Reference |
| N-substituted 3-aminopyrazine-2-carboxamides | Testing Medium | Compound 17 showed decreased solubility; Compound 18 was not tested due to solubility issues. | [2][3] |
| Bioactive Hybrid Compounds | Aqueous Buffer (pH 7.4) | Poor solubility, ranging from 0.67 × 10⁻⁴ to 1.98 × 10⁻³ mol·L⁻¹ | [7] |
| Bioactive Hybrid Compounds | Aqueous Buffer (pH 2.0) | Solubility is an order of magnitude higher than at pH 7.4 | [7] |
Table 1: Solubility Data for Aminopyrazine Derivatives. Note: Data for ester derivatives is limited in the literature; these related compounds illustrate key solubility trends.
Experimental Protocol: Shake-Flask Solubility Measurement
-
An excess amount of the compound is added to a specific solvent (e.g., phosphate buffer pH 7.4).
-
The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[7]
Lipophilicity (Log P)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), measures a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase. It is a critical predictor of membrane permeability and oral absorption.[7][8] Esterification is a common strategy to increase the lipophilicity of a parent carboxylic acid.[1]
| Compound | Calculated log P | Calculated ClogP | Reference |
| 3-Amino-N-benzylpyrazine-2-carboxamide (1) | 1.83 | 1.48 | [3] |
| 3-Amino-N-hexylpyrazine-2-carboxamide (10) | 2.50 | 2.14 | [3] |
| 3-Amino-N-octylpyrazine-2-carboxamide (12) | 3.52 | 3.19 | [3] |
| 3-Amino-N-(4-fluorophenyl)pyrazine-2-carboxamide (16) | 2.13 | 1.89 | [3] |
Table 2: Lipophilicity Data for N-substituted 3-aminopyrazine-2-carboxamides. This data illustrates how modifying substituents affects lipophilicity.
Experimental Protocol: Shake-Flask Log P Determination
-
The compound is dissolved in either n-octanol or an aqueous buffer (e.g., pH 7.4) that has been pre-saturated with the other phase.
-
The two phases are mixed in a flask and shaken until partition equilibrium is achieved.
-
The mixture is centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the aqueous and n-octanol phases is measured.
-
Log P is calculated as log([Concentration in octanol] / [Concentration in aqueous phase]).[7]
Other Physicochemical Data
The fundamental properties of the aminopyrazine core and its simple derivatives provide a baseline for understanding more complex esters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2-Aminopyrazine | C₄H₅N₃ | 95.10 | 118 - 120 | [9] |
| Methyl 3-aminopyrazine-2-carboxylate | C₆H₇N₃O₂ | 153.14 | - | [2] |
| 3-Amino-N-benzylpyrazine-2-carboxamide | C₁₂H₁₂N₄O | 228.26 | 118.7 - 120.2 | [2] |
Table 3: General Physicochemical Properties of Aminopyrazine and Selected Derivatives.
Structure-Property Relationships
The physicochemical and biological properties of aminopyrazine esters are directly influenced by their molecular structure. Strategic modification of different parts of the molecule can be used to fine-tune its characteristics for a specific application.
Caption: Relationship between molecular structure, physicochemical properties, and biological outcomes.
-
Effect of Alkyl Chains: As demonstrated with related amide derivatives, increasing the length of an alkyl chain (e.g., from hexyl to octyl) systematically increases the Log P value, enhancing lipophilicity.[2][3] This modification has been shown to correlate with increased antibacterial activity in certain series, likely due to improved passage through microbial cell membranes.[2]
-
Effect of Intramolecular Hydrogen Bonding: The presence and positioning of groups capable of forming intramolecular hydrogen bonds (IMHBs), such as the amino group at position 3 relative to the ester, can significantly reduce the molecule's overall polarity. By satisfying hydrogen bonding potential internally, the molecule has less affinity for water, resulting in decreased aqueous solubility and increased lipophilicity.[2]
Conclusion
Aminopyrazine esters are a versatile and valuable class of compounds in pharmaceutical research. Their synthesis is well-established, with methods like Fischer esterification and microwave-assisted protocols providing reliable access to these molecules. A systematic approach to characterization using a suite of spectroscopic and chromatographic techniques is crucial for structural verification and purity assessment. The core physicochemical properties—primarily solubility and lipophilicity—are highly tunable through strategic structural modifications. Understanding the relationship between the ester's structure and its resulting properties allows for the rational design of molecules with optimized pharmacokinetic profiles, making them highly effective as prodrugs and key intermediates in the drug discovery pipeline.
References
- 1. sites.rutgers.edu [sites.rutgers.edu]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies | Scientific Research Journal of Pharmacy [iarconsortium.org]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Aminopyrazine [webbook.nist.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Methyl 5-aminopyrazine-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of analogs of Methyl 5-aminopyrazine-2-carboxylate. The pyrazine scaffold is a crucial component in numerous therapeutic agents, and derivatives of this core structure have shown significant potential in various disease areas, including infectious diseases and oncology.[1] This document details synthetic methodologies, summarizes key quantitative biological data, and illustrates relevant biological pathways to serve as a valuable resource for professionals in the field of drug discovery and development.
I. Data Presentation: Biological Activities of Pyrazine Analogs
The following tables summarize the quantitative biological data for various analogs of pyrazine-2-carboxamide, highlighting their potential as antimycobacterial and kinase-inhibiting agents.
Table 1: Antimycobacterial Activity of Substituted Pyrazine-2-carboxamides
| Compound ID | R1 | R2 | R3 | % Inhibition (M. tuberculosis H37Rv) | MIC (µg/mL) (M. tuberculosis H37Rv) | MIC (µg/mL) (M. kansasii) | Reference |
| 1 | H | H | 2-Cl-benzyl | - | 6.25 | 6.25 | [2] |
| 8 | H | H | 4-Me-benzyl | - | 3.13 | 3.13 | [2] |
| 16 | H | H | 3,5-dibromo-4-hydroxyphenyl | 54-72% | - | - | [3] |
| 17 | Cl | H | 3,5-dibromo-4-hydroxyphenyl | 54-72% | - | - | [3] |
| 18 | Cl | t-Bu | 3,5-dibromo-4-hydroxyphenyl | 72% | - | - | [3] |
| 2d | Cl | H | 3-Me-phenyl | >20% | 31.25-500 (antifungal) | - | [4] |
| 2f | Cl | t-Bu | 3-Me-phenyl | >20% | 31.25-500 (antifungal) | - | [4] |
| 2o | Cl | t-Bu | 3,5-bis(CF3)-phenyl | 72% | - | - | [4] |
| 3 | H | Me | 3,4-Cl-benzyl | - | 6.25 | - | [5] |
| 9 | H | Me | 2-Cl-benzyl | - | 6.25 | - | [5] |
| 11 | H | Me | 4-CF3-benzyl | - | 6.25 | - | [5] |
Table 2: Kinase Inhibitory Activity of Pyrazine Derivatives
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| 6 | Imidazo[4,5-b]pyrazine | SKY | 16.5 | [6] |
| 7 | Imidazo[4,5-b]pyrazine | SKY | 9.2 | [6] |
| 17 | Imidazo[4,5-b]pyrazine | TRKA | 0.22 - 7.68 | [6] |
| 18 | Imidazo[4,5-b]pyrazine | TRKA | 0.22 - 7.68 | [6] |
| 19 | Imidazo[4,5-b]pyrazine | TRKA | 0.22 - 7.68 | [6] |
| 20 | Imidazo[4,5-b]pyrazine | TRKA | 0.22 - 7.68 | [6] |
| 21 | Imidazo[4,5-b]pyrazine | TRKA | 0.22 - 7.68 | [6] |
| 1 | Pyrazine | TrkA | 3500 | [7] |
| 9 | Pyrazine | TrkA | <100 | [7] |
| 15 | Pyrazine | TrkA | <100 | [7] |
| 20 | Pyrazine | TrkA | <100 | [7] |
| 26 | Pyrazine | TrkA | <100 | [7] |
| 10 | Pyrazine Hybrid | Pim-2 | 10 | [8] |
| 11 | Pyrazine Hybrid | Pim-1 | 13 | [8] |
| 11 | Pyrazine Hybrid | Pim-2 | 12 | [8] |
| 12b | 2,6-disubstituted pyrazine | CK2 | - (active in cell assay) | [9] |
| 14f | 2,6-disubstituted pyrazine | PIM | - (potent activity) | [9] |
Table 3: Anticancer Activity of Pyrazine Derivatives
| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference |
| 49 | Chalcone-Pyrazine | A549 (Lung) | 0.13 | [8] |
| 49 | Chalcone-Pyrazine | Colo-205 (Colon) | 0.19 | [8] |
| 50 | Chalcone-Pyrazine | MCF-7 (Breast) | 0.18 | [8] |
| 51 | Chalcone-Pyrazine | MCF-7 (Breast) | 0.012 | [8] |
| 51 | Chalcone-Pyrazine | A549 (Lung) | 0.045 | [8] |
| 51 | Chalcone-Pyrazine | DU-145 (Prostate) | 0.33 | [8] |
| 88 | Ligustrazine-Flavonoid | HT-29 (Colon) | 10.67 | [8] |
| 89 | Ligustrazine-Flavonoid | MCF-7 (Breast) | 10.43 | [8] |
| 90 | Ligustrazine-Flavonoid | HT-29 (Colon) | 10.90 | [8] |
| Metal Complexes of Pyrazinamide | Pyrazine-2-carboxamide | SNB-19, HCT-15, COLO-205, KB-3-1 | >100 | [10][11] |
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of substituted pyrazine-2-carboxamides, which are common analogs of this compound.
Protocol 1: General Synthesis of N-Substituted Pyrazine-2-carboxamides via Acyl Chloride
This protocol describes a common method for the synthesis of pyrazine-2-carboxamides starting from a substituted pyrazine-2-carboxylic acid.[3]
Step 1: Formation of the Acyl Chloride
-
A mixture of the substituted pyrazine-2-carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid, 5-tert-butylpyrazine-2-carboxylic acid, or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid) (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.
-
Excess thionyl chloride is removed by repeated evaporation with dry benzene under reduced pressure (in vacuo).
Step 2: Amide Formation
-
The crude acyl chloride is dissolved in dry acetone (50 mL).
-
This solution is added dropwise to a stirred solution of the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature.
-
The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).
-
The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the desired N-substituted pyrazine-2-carboxamide.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides
This protocol details a microwave-assisted synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid.[12]
Method A: From Methyl Ester
-
Esterification: 3-Aminopyrazine-2-carboxylic acid is subjected to a Fischer esterification in the presence of H2SO4 and methanol to produce the corresponding methyl ester.[12]
-
Aminolysis: The isolated methyl ester is then reacted with the desired benzylamine in the presence of NH4Cl in methanol under microwave irradiation (e.g., 130 °C, 40 min, 90 W) to yield the final N-substituted carboxamide.[12]
Method B: Direct Amidation using a Coupling Agent
-
Acid Activation: The starting 3-aminopyrazine-2-carboxylic acid is treated with 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethyl sulfoxide (DMSO).[12]
-
Amide Formation: The activated acid intermediate is then reacted directly with the corresponding amine (benzylamine, alkylamine, or aniline) under microwave irradiation (e.g., 120 °C, 30 min, 100 W) to form the desired amide.[12]
Protocol 3: Synthesis of Methyl 5-methylpyrazine-2-carboxylate
This protocol describes the esterification of 5-methylpyrazine-2-carboxylic acid to its corresponding methyl ester.[13]
-
In a 1 L, 4-neck flask equipped with a mechanical stirrer, water condenser, and thermocouple, charge 5-methylpyrazinecarboxylic acid (100 g), Amberlyst 15 ion exchange resin (20 g), and methanol (300 g).
-
Stir the mixture at reflux for approximately 20 hours.
-
Monitor the reaction completion using GC or GC/MS.
-
After completion, remove the resin by pressure filtration and rinse with methanol.
-
Remove about 75% of the solvent under reduced pressure.
-
Allow the resulting suspension to stand at room temperature overnight, followed by cooling in an ice bath for 3 hours.
-
Collect the solid by filtration and wash with ice-cold methanol (2 x 80 g).
-
Dry the product under vacuum (25 inches of Hg) to yield methyl 5-methyl-2-pyrazinecarboxylate.[13]
III. Visualization of Key Pathways and Workflows
This section provides diagrams created using the DOT language to visualize key experimental workflows and signaling pathways relevant to the discovery and action of this compound analogs.
Caption: Drug discovery workflow for pyrazine analogs.
Caption: Synthetic workflow for pyrazine carboxamides.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and Anticancer Activity of Pyrazine-2-carboxamide Metal Complexes. | [Journal of Chemical Society of Pakistan • 2018] | PSA • ID 82875 [psa.pastic.gov.pk]
- 12. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
The Versatile Scaffold: An In-depth Technical Guide to 5-Aminopyrazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2][3] Its unique structural features, including multiple points for functionalization and the capacity for forming key hydrogen bond interactions with biological targets, have made it a focal point in the quest for novel therapeutics.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 5-aminopyrazole derivatives, with a focus on their applications in oncology, inflammation, and antioxidant research.
Synthetic Strategies for 5-Aminopyrazole Derivatives
The synthesis of the 5-aminopyrazole ring is typically achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a related three-carbon precursor.[3] This foundational reaction allows for the introduction of diversity at the N1, C3, and C4 positions of the pyrazole ring. Further modifications, such as N-acylation, N-sulfonylation, and condensation reactions at the 5-amino group, provide access to a vast chemical space of derivatives with varied physicochemical and pharmacological properties.
Fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, are also readily accessible from 5-aminopyrazole precursors and have demonstrated significant biological activities.[3]
Biological Activities and Therapeutic Potential
5-Aminopyrazole derivatives have exhibited a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
A significant body of research has focused on the development of 5-aminopyrazole derivatives as anticancer agents.[7][8][9] These compounds have shown potent inhibitory activity against various cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Selected 5-Aminopyrazole Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative 46 | HCT116 (Colon) | 1.51 | [9] |
| Pyrazolo[1,5-a]pyrimidine derivative 47 | MCF7 (Breast) | 7.68 | [9] |
| Pyrazolo[1,5-a]pyrimidine derivative 35 | HepG2 (Liver) | 3.53 | [9] |
| Pyrazolo[1,5-a]pyrimidine derivative 35 | MCF7 (Breast) | 6.71 | [9] |
| Pyrazolo[1,5-a]pyrimidine derivative 35 | HeLa (Cervical) | 5.16 | [9] |
| 5-Alkylselanyl-1H-pyrazole derivative 53 | HepG2 (Liver) | 15.98 | [9] |
| 4-Amino-5-substituted-selenolo[2,3-c]pyrazole 54 | HepG2 (Liver) | 13.85 | [9] |
| 3,5-diaminopyrazole-1-carboxamide XIII | HepG2 (Liver) | 6.57 | [7] |
| 3,5-diaminopyrazole-1-carboxamide XIII | HCT-116 (Colon) | 9.54 | [7] |
| 3,5-diaminopyrazole-1-carboxamide XIII | MCF-7 (Breast) | 7.97 | [7] |
| Pyrazoline derivative 11 | AsPC-1 (Pancreatic) | 16.8 | [10] |
| Pyrazoline derivative 11 | U251 (Glioblastoma) | 11.9 | [10] |
Kinase Inhibition
A primary mechanism through which 5-aminopyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling.
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses and cellular stress.[4][5] 5-Aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAPK, thereby suppressing the production of pro-inflammatory cytokines like TNF-α.[4][5]
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Several 5-aminopyrazole-based compounds have been developed as inhibitors of CDKs, such as CDK2 and CDK5, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]
Fibroblast Growth Factor Receptor (FGFR) Inhibition: FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth. Covalent inhibitors based on the 5-aminopyrazole scaffold have been designed to target both wild-type and mutant forms of FGFRs, offering a strategy to overcome drug resistance.[13][14][15]
Table 2: Kinase Inhibitory Activity of Selected 5-Aminopyrazole Derivatives (IC50 Values)
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| Compound 2j | p38α MAPK | - | [4] |
| Compound 2f | p38α MAPK | - | [4] |
| Pyrazole derivative 9 | CDK2 | 960 | [11] |
| Pyrazole derivative 7d | CDK2 | 1470 | [11] |
| Pyrazole derivative 7a | CDK2 | 2010 | [11] |
| Pyrazole derivative 4 | CDK2 | 3820 | [11] |
| Aminopyrazole 10h | FGFR1 | 46 | [13] |
| Aminopyrazole 10h | FGFR2 | 41 | [13] |
| Aminopyrazole 10h | FGFR3 | 99 | [13] |
| Aminopyrazole 10h | FGFR2 V564F mutant | 62 | [13] |
Antioxidant Activity
Some 5-aminopyrazole derivatives have demonstrated significant antioxidant properties by scavenging free radicals.[1][16] This activity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Antioxidant Activity of Selected 5-Aminopyrazole Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| 5AP 4b | DPPH | 27.65% AA | [1][16] |
| 5AP 4c | DPPH | 15.47% AA | [1][16] |
| Pyrazoline 2b | DPPH | SC50 = 9.91 µg/mL | [17] |
AA% = Percentage of Antioxidant Activity; SC50 = Scavenging Concentration 50%
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of 5-aminopyrazole derivatives in medicinal chemistry.
Detailed Experimental Protocols
General Synthesis of 5-Aminopyrazole Derivatives
A representative synthetic procedure involves the reaction of a β-ketonitrile with a substituted hydrazine. For example, to a solution of the β-ketonitrile in ethanol, an equimolar amount of the hydrazine hydrate is added. The mixture is then refluxed for several hours. After completion of the reaction, as monitored by thin-layer chromatography, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 5-aminopyrazole derivative.[3]
In Vitro Anticancer Activity: MTT Assay
The antiproliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18][19]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-aminopyrazole derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[19]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
The free radical scavenging activity of the compounds is evaluated using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[17][20]
-
Reaction Mixture Preparation: A solution of the test compound at various concentrations in methanol is added to a methanolic solution of DPPH.
-
Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.[20]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a UV-visible spectrophotometer.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
In Vivo Inhibition of TNF-α Production
The in vivo anti-inflammatory activity of p38 MAPK inhibitors can be assessed by measuring their ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production in mice.[21][22][23]
-
Animal Model: Male BALB/c mice are typically used for this assay.
-
Compound Administration: The test compound (a 5-aminopyrazole derivative) is administered to the mice, usually via oral gavage or intraperitoneal injection.
-
LPS Challenge: After a specified period (e.g., 1 hour), the mice are challenged with an intraperitoneal injection of LPS to induce an inflammatory response.
-
Blood Collection: At the peak of the TNF-α response (typically 1-2 hours after LPS injection), blood samples are collected from the mice.
-
TNF-α Measurement: The concentration of TNF-α in the plasma or serum is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Inhibition Calculation: The percentage inhibition of TNF-α production is calculated by comparing the TNF-α levels in the compound-treated group to those in the vehicle-treated control group.
Conclusion
5-Aminopyrazole derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with their diverse range of biological activities, particularly as anticancer and anti-inflammatory agents through kinase inhibition, ensures their continued exploration in drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this remarkable scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. atcc.org [atcc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. p38 MAPK inhibition decreases TNF-alpha production and enhances postischemic human myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Methodological & Application
Synthesis Protocol for Methyl 5-aminopyrazine-2-carboxylate: An Application Note for Researchers
For distribution to researchers, scientists, and drug development professionals.
This document provides detailed experimental protocols for the synthesis of Methyl 5-aminopyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are presented, offering flexibility based on the availability of starting materials and desired reaction conditions. The protocols include reagent specifications, step-by-step instructions, and purification methods.
Data Presentation
The following table summarizes the key quantitative data associated with the described synthetic pathways.
| Parameter | Route 1: Amination of Methyl 5-chloropyrazine-2-carboxylate | Route 2: Esterification of 5-aminopyrazine-2-carboxylic acid |
| Starting Material | Methyl 5-chloropyrazine-2-carboxylate | 5-aminopyrazine-2-carboxylic acid |
| Key Reagents | Anhydrous ammonia, Ethanol | Methanol, Sulfuric acid |
| Reaction Type | Nucleophilic Aromatic Substitution | Fischer Esterification |
| Typical Yield | Not explicitly reported, estimated based on similar reactions | High (typical for Fischer esterification) |
| Purity | Dependent on purification | >95% (typical after recrystallization) |
Experimental Protocols
Route 1: Synthesis via Amination of Methyl 5-chloropyrazine-2-carboxylate
This route involves a two-step process starting from 5-hydroxypyrazine-2-carboxylic acid. The first step is the conversion to the chlorinated intermediate, Methyl 5-chloropyrazine-2-carboxylate, followed by amination.
Step 1: Synthesis of Methyl 5-chloropyrazine-2-carboxylate
This protocol is adapted from established procedures for the chlorination and esterification of hydroxypyrazines.
Materials:
-
5-Hydroxypyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice
-
Diethyl ether
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Esterification: In a round-bottom flask, suspend 5-hydroxypyrazine-2-carboxylic acid in methanol. Cool the mixture to -20°C using a suitable cooling bath.
-
Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature at -20°C.
-
After the addition is complete, stir the reaction mixture at this temperature for 30 minutes.
-
Gradually warm the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
Recrystallize the crude residue from methanol to obtain methyl 5-hydroxypyrazine-2-carboxylate.
-
Chlorination: Combine the obtained methyl 5-hydroxypyrazine-2-carboxylate with phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for 1.5 hours.
-
Carefully pour the reaction mixture onto ice.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from toluene to yield Methyl 5-chloropyrazine-2-carboxylate.[1]
Step 2: Amination of Methyl 5-chloropyrazine-2-carboxylate
This protocol is based on general procedures for the amination of halopyrazines.[2]
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate
-
Anhydrous ammonia (gas or solution in an organic solvent)
-
Anhydrous ethanol
-
Benzene
Procedure:
-
In a high-pressure autoclave, dissolve Methyl 5-chloropyrazine-2-carboxylate in anhydrous ethanol.
-
Introduce anhydrous ammonia into the autoclave.
-
Seal the autoclave and heat the reaction mixture to 150-200°C for several hours.
-
Monitor the reaction pressure and maintain it within safe limits.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
Remove the solvent and excess reactants under reduced pressure.
-
Dissolve the crystalline residue in hot benzene.
-
Filter the hot solution to remove any insoluble byproducts.
-
Cool the filtrate to 5°C to induce crystallization of this compound.
-
Collect the crystals by filtration, wash with cold benzene, and dry under vacuum.
Route 2: Synthesis via Fischer Esterification of 5-aminopyrazine-2-carboxylic acid
This route provides a more direct approach assuming the availability of 5-aminopyrazine-2-carboxylic acid. The Fischer esterification method is a classic and reliable way to convert carboxylic acids to their corresponding esters.[3]
Materials:
-
5-aminopyrazine-2-carboxylic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend 5-aminopyrazine-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).
Visualizations
The following diagrams illustrate the experimental workflows for the two synthetic routes.
Caption: Workflow for the synthesis of this compound via Route 1.
Caption: Workflow for the synthesis of this compound via Route 2.
References
Industrial Preparation of 5-Methylpyrazin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of 5-methylpyrazin-2-amine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The methods outlined are derived from established and patented industrial processes, emphasizing scalability, yield, and purity.
Overview of Synthetic Strategies
The primary industrial route for the synthesis of 5-methylpyrazin-2-amine initiates from 5-methyl-2-pyrazinecarboxylic acid. This process involves a multi-step sequence including azidation, Curtius rearrangement to form an isocyanate intermediate, reaction with tert-butanol to yield a Boc-protected amine, and subsequent deprotection to afford the final product.[3] This method is advantageous for large-scale production as it avoids column chromatography and utilizes readily available starting materials, with a reported overall yield of 50-55%.[3]
An alternative approach involves the preparation of the starting material, 5-methylpyrazine-2-carboxylic acid, from methylglyoxal.[4][5] This upstream process ensures a consistent and cost-effective supply of the key precursor for the main synthetic route.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the industrial preparation of 5-methylpyrazin-2-amine and its precursor, 5-methylpyrazine-2-carboxylic acid.
| Parameter | 5-Methylpyrazine-2-carboxylic Acid Synthesis | 5-Methylpyrazin-2-amine Synthesis | Reference |
| Starting Materials | Methylglyoxal, o-phenylenediamine | 5-methyl-2-pyrazinecarboxylic acid, Diphenylphosphoryl azide (DPPA), tert-Butanol | [3][4] |
| Key Reactions | Cyclization, Oxidation, Acidification, Decarboxylation | Azidation, Curtius Rearrangement, Boc Protection, Deprotection | [3][4] |
| Solvents | Toluene, Methylene chloride | Toluene, Ethyl acetate | [3] |
| Reaction Temperature | 30-130 °C (decarboxylation) | 85-95 °C (azidation/rearrangement), 15-25 °C (deprotection) | [3] |
| Overall Yield | - | 50-55% | [3] |
| Product Purity | ≥ 99% (HPLC) | - | [4] |
| Purification Method | Recrystallization | Recrystallization of intermediates | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-2-pyrazinecarboxylic Acid
This protocol describes the preparation of the key precursor, 5-methyl-2-pyrazinecarboxylic acid, from methylglyoxal and o-phenylenediamine.[4]
Materials:
-
Methylglyoxal
-
o-Phenylenediamine
-
Inorganic oxidizer (e.g., potassium permanganate)
-
Sulfuric acid
-
Butanone
Procedure:
-
Cyclization and Oxidation: React methylglyoxal with o-phenylenediamine in the presence of a catalyst and an inorganic oxidizer to form 5-methylpyrazine-2,3-dicarboxylic acid potassium salt.[4]
-
Acidification and Decarboxylation: The resulting potassium salt is subjected to acidification and decarboxylation at 30-130 °C using sulfuric acid. The molar ratio of sulfuric acid to the potassium salt should be between 1.5:1 and 3.0:1.[4]
-
Extraction and Separation: Neutralize the reaction mixture to a pH of 1.5-4.0 and extract the 5-methylpyrazine-2-carboxylic acid with butanone.[4]
-
Purification: Remove the butanone and purify the product by crystallization, followed by drying and pulverization to obtain the final product with a purity of ≥ 99%.[4]
Protocol 2: Industrial Synthesis of 5-Methylpyrazin-2-amine
This protocol details the multi-step synthesis of 5-methylpyrazin-2-amine from 5-methyl-2-pyrazinecarboxylic acid.[3]
Materials:
-
5-methyl-2-pyrazinecarboxylic acid
-
Dry toluene
-
Diisopropylethylamine
-
tert-Butanol
-
Diphenylphosphoryl azide (DPPA)
-
Ethyl acetate
-
Sodium carbonate solution
-
Saline solution
-
Methylene chloride
-
Sodium hydroxide
Procedure:
-
Boc-Protected Amine Synthesis:
-
Dissolve 29.7 kg of 5-methyl-2-pyrazinecarboxylic acid in 540 kg of dry toluene.
-
Add 29.7 kg of diisopropylethylamine and 32 kg of tert-butanol to the solution and stir.
-
Heat the mixture to 90-95 °C.
-
Slowly add 62 kg of DPPA, maintaining the reaction temperature at 90-95 °C for 2-3 hours.
-
Cool the reaction mixture to 15-20 °C and add 200 kg of ethyl acetate.
-
Wash the organic phase with 300 kg of sodium carbonate solution, followed by 300 kg of saline solution.
-
-
Deprotection of Boc-Protected Amine:
-
The resulting Boc-protected intermediate is dissolved in methylene chloride.
-
The deprotection is carried out at a temperature of 15-25 °C in the presence of an alkali such as sodium hydroxide.[3]
-
-
Product Isolation:
Visualized Workflow
The following diagram illustrates the key steps in the industrial synthesis of 5-methylpyrazin-2-amine from its carboxylic acid precursor.
Caption: Key stages in the industrial synthesis of 5-methylpyrazin-2-amine.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
- 4. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
Application of Pyrazine Derivatives in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, leading to the development of several approved drugs and numerous investigational agents. This document provides a detailed overview of the application of pyrazine derivatives in drug discovery, with a focus on their role as kinase inhibitors in oncology. It includes quantitative data on their biological activity, detailed experimental protocols for their evaluation, and diagrams of key signaling pathways and experimental workflows.
Pyrazine Derivatives as Kinase Inhibitors in Oncology
A significant number of pyrazine derivatives exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][2] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[3] The pyrazine core is a key structural motif that can form hydrogen bonds and other interactions within the kinase domain.[4]
Approved and Investigational Pyrazine-Based Kinase Inhibitors
Several pyrazine derivatives have been successfully developed and approved for the treatment of various cancers, while others are in clinical development. These compounds target a range of kinases implicated in tumor growth, proliferation, and survival.
| Drug Name (Code) | Target Kinase(s) | Approved Indication(s) / Developmental Stage | Reference(s) |
| Gilteritinib (ASP2215) | FLT3, AXL | Relapsed or refractory Acute Myeloid Leukemia (AML) with a FLT3 mutation. | [5][6][7] |
| Darovasertib (LXS-196) | PKC | Metastatic uveal melanoma. | [1][8][9] |
| Erdafitinib (JNJ-42756493) | FGFR1, FGFR2, FGFR3, FGFR4 | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations. | [10][11][12] |
| Fedratinib (TG101348) | JAK2, FLT3 | Intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis. | [13][14][15][16] |
| Prexasertib (LY2606368) | CHK1, CHK2 | Investigational (Clinical Trials) | [17][18][19][20] |
Quantitative Bioactivity Data
The potency of pyrazine-based kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the in vitro kinase inhibitory activity of selected pyrazine derivatives.
| Compound | Target Kinase | IC50 / Ki (nM) | Assay Type | Reference(s) |
| Gilteritinib | FLT3 | 1-2 | Cell-based | [5] |
| AXL | 41 | Biochemical | [21] | |
| c-Kit | 102 | Cell-based | [5] | |
| Darovasertib | PKCα | 1.9 | Biochemical | [1][2] |
| PKCθ | 0.4 | Biochemical | [1][2] | |
| PKCδ | 6.9 | Biochemical | [22] | |
| PKCε | 2.9 | Biochemical | [22] | |
| Prexasertib | CHK1 | 1 | Cell-free | [17][18] |
| CHK2 | 8 | Cell-free | [17][18] | |
| Erdafitinib | FGFR1 | 1.2 | Biochemical | [10][11] |
| FGFR2 | 2.5 | Biochemical | [10][11] | |
| FGFR3 | 3.0 | Biochemical | [10][11] | |
| FGFR4 | 5.7 | Biochemical | [10][11] | |
| VEGFR2 | 36.8 | Biochemical | [10] | |
| Fedratinib | JAK2 | 3 | Biochemical | [14] |
| JAK2V617F | 3 | Biochemical | [14] | |
| FLT3 | 15 | Biochemical | [13][14] | |
| JAK1 | ~105 | Biochemical | [13] | |
| JAK3 | >1000 | Biochemical | [13] |
Signaling Pathways Targeted by Pyrazine Derivatives
Pyrazine-based kinase inhibitors modulate key signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for rational drug design and for identifying potential combination therapies.
Experimental Protocols
The following section provides detailed methodologies for key experiments used in the discovery and characterization of pyrazine-based kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for determining the in vitro potency (IC50) of a pyrazine derivative against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., FLT3, AXL, PKC, CHK1)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Pyrazine derivative test compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazine derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of a 4X working concentration of the kinase in kinase assay buffer to each well.
-
Initiate Kinase Reaction: Add 10 µL of a 2X working solution of the substrate and ATP in kinase assay buffer to all wells to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Cover the plate and incubate for 60 minutes at 30°C.
-
Signal Generation: Add the detection reagent from the luminescence-based kinase assay kit according to the manufacturer's protocol to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Western Blot Analysis for Target Inhibition in Cells
This protocol is used to confirm that a pyrazine derivative inhibits the phosphorylation of its target kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Pyrazine derivative test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target kinase, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the pyrazine derivative or vehicle control for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total target protein and a loading control to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a pyrazine derivative on cell cycle progression.
Materials:
-
Cancer cell line
-
Pyrazine derivative test compound
-
Propidium iodide (PI) staining solution
-
RNase A
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of the pyrazine derivative for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend the cell pellet in cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of a pyrazine derivative.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Pyrazine derivative test compound formulated for in vivo administration
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are established and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyrazine derivative or vehicle control to the respective groups according to the planned dosing schedule and route of administration.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
Pyrazine derivatives represent a versatile and highly valuable class of compounds in drug discovery, particularly in the development of targeted cancer therapies. Their ability to effectively inhibit various protein kinases has led to the successful development of several life-saving drugs. The application notes and protocols provided herein offer a comprehensive guide for researchers and scientists involved in the discovery and development of novel pyrazine-based therapeutics. By employing these methodologies, the scientific community can continue to unlock the full therapeutic potential of this important heterocyclic scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Darovasertib - Wikipedia [en.wikipedia.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: Experimental Procedures for Acid-Amine Coupling with Pyrazine-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the coupling of pyrazine-2-carboxylic acids with various amines, a critical reaction in the synthesis of pharmaceutically relevant compounds. Pyrazine carboxamides are key structural motifs found in numerous biologically active molecules. This document outlines several common coupling methodologies, offering a comparative overview to aid in reaction optimization and development.
Introduction
Amide bond formation between a carboxylic acid and an amine is a cornerstone of medicinal chemistry. When coupling pyrazine-2-carboxylic acids, the electron-deficient nature of the pyrazine ring can present challenges, sometimes requiring specific activation methods to achieve high yields. This document details protocols using common coupling reagents, including carbodiimides (EDC), aminium/uronium salts (HATU), and other activating agents like thionyl chloride and methanesulfonyl chloride.
Comparative Data of Coupling Methods
The selection of an appropriate coupling reagent and reaction conditions is crucial for the successful synthesis of pyrazine amides. The following table summarizes various methods and their reported yields for the synthesis of pyrazinamide derivatives.
| Pyrazine-2-carboxylic Acid Derivative | Amine | Coupling Reagent/Method | Solvent | Base | Yield (%) | Reference |
| 6-chloro- or 5-tert-butyl- or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Various substituted anilines | Acid Chloride | Not specified | Not specified | Not specified | [1][2] |
| Pyrazine-2-carboxylic acid | Isoniazid | N,N-dimethylformamide dimethyl acetal | N,N-dimethylformamide | None (reagent acts as base) | 70% | [3][4] |
| Aryl/Heteroaryl carboxylic acids | Electron deficient pyrazine amines | MsCl, NMI | Not specified | N-methylimidazole (NMI) | Moderate to excellent | [5] |
| 5-bromothiophene-2-carboxylic acid | Pyrazin-2-amine | TiCl₄ | Pyridine | Pyridine | 75% | [6] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU | DMF | DIPEA | 38% | [7] |
| Generic Carboxylic Acid | Generic Amine | EDC, HOBt | DMF | DIEA | Not specified | [8] |
| Pyrazinecarboxylic acid | Various amines | Acylation, Amidation, Alkylation | Not specified | Not specified | 79.6–91.2% | [9] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amine.
Materials:
-
Pyrazine-2-carboxylic acid
-
Amine
-
EDC·HCl
-
HOBt
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the pyrazine-2-carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the stirred solution.
-
Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: HATU Mediated Coupling
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient substrates.[10]
Materials:
-
Pyrazine-2-carboxylic acid
-
Amine
-
HATU
-
DIPEA
-
DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the pyrazine-2-carboxylic acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Add HATU (1.1 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purification are similar to the EDC/HOBt protocol. Dilute with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry the organic phase, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Acid Chloride Formation and Coupling
This classical two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.
Materials:
-
Pyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Catalytic DMF (if using oxalyl chloride)
-
Dichloromethane (DCM) or Toluene
-
Amine
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous NaHCO₃ solution
Procedure: Step 1: Acid Chloride Formation
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) in DCM or toluene, add thionyl chloride (2.0 eq) at 0 °C.
-
Reflux the mixture for 2-4 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride. This is often used immediately in the next step.
Step 2: Amide Formation
-
Dissolve the amine (1.0 eq) and TEA (2.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the crude pyrazine-2-carbonyl chloride in DCM dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography or recrystallization.[2]
Visualizations
Experimental Workflow for Acid-Amine Coupling
Caption: General workflow for pyrazine acid-amine coupling.
Signaling Pathway for HATU-Mediated Amide Coupling
Caption: Mechanism of HATU-mediated amide coupling.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.co [scielo.org.co]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing Methyl 5-aminopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from methyl 5-aminopyrazine-2-carboxylate. The pyrazine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site in various kinases. This compound serves as a versatile starting material for the generation of diverse kinase inhibitor libraries.
Introduction to Pyrazine-Based Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. The 2-aminopyrazine core is a prominent scaffold in many potent and selective kinase inhibitors.[1] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, mimicking the adenine region of ATP and anchoring the inhibitor in the kinase's active site.[2] this compound provides a strategic starting point for chemical modifications to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.
Featured Application: Synthesis of Nek2 Kinase Inhibitors
This section details the synthesis of a series of aminopyrazine-based inhibitors targeting Nek2, a serine/threonine kinase involved in the regulation of mitosis. Aberrant Nek2 activity has been linked to cancer. The described synthetic route, adapted from documented procedures, showcases the utility of pyrazine intermediates in generating potent kinase inhibitors.[3]
Synthetic Workflow Overview
The general strategy for the synthesis of the target Nek2 inhibitors involves a multi-step sequence starting from a functionalized aminopyrazine core. Key reactions include nucleophilic aromatic substitution (SNAr) and Suzuki coupling to introduce diversity elements. While the specific examples start from 3,5-dibromopyrazin-2-amine, the principles are directly applicable to derivatives of this compound, which can be halogenated to provide similar reactive handles.
References
- 1. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for Purity Assessment of Pyrazine Compounds
Application Note & Protocol
Introduction
Pyrazine compounds are a class of heterocyclic aromatic organic compounds that are integral to the flavor and aroma profiles of many foods and beverages, and also serve as key intermediates in the pharmaceutical industry. The purity of these compounds is critical, as even trace impurities can significantly alter flavor profiles, impact pharmaceutical efficacy, or introduce toxicity. This document provides a comprehensive overview of the key analytical techniques for assessing the purity of pyrazine compounds and detailed protocols for their implementation.
Core Analytical Techniques
A multi-faceted approach is essential for the comprehensive purity assessment of pyrazine compounds. The primary techniques employed include chromatographic, spectroscopic, and thermal analysis methods.
-
Gas Chromatography (GC): As many pyrazines are volatile, GC is a cornerstone technique for their analysis. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data on the purity and the presence of volatile impurities. Coupling GC with Mass Spectrometry (GC-MS) allows for the definitive identification of the main component and any separated impurities by comparing their mass spectra to libraries.[1][2]
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile pyrazine derivatives, HPLC is the method of choice.[1] Coupled with an Ultraviolet (UV) detector, it is a powerful tool for quantifying purity and detecting non-volatile impurities.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the pyrazine compound's identity.[1][4] Quantitative NMR (qNMR) can also be employed as a primary method for purity determination without the need for a specific reference standard of the impurities.[5]
-
Mass Spectrometry (MS): Beyond its use with GC and LC, standalone MS can provide accurate mass measurements, confirming the elemental composition of the pyrazine compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups within the pyrazine molecule, serving as a valuable identity check.
-
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can be used to determine the melting point and assess the purity of solid pyrazine compounds. A sharp melting endotherm is indicative of high purity.
Data Presentation
The following tables summarize quantitative data for the purity assessment of representative pyrazine compounds using GC and HPLC.
Table 1: GC-FID Purity Analysis of Tetramethylpyrazine
| Parameter | Value |
| Compound Name | 2,3,5,6-Tetramethylpyrazine |
| Purity Specification | ≥98%[6][7] |
| Analytical Method | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Oven Program | 100°C (hold 2 min) to 250°C at 10°C/min, hold 5 min |
| Retention Time | ~10.5 min |
| Result: | Purity (Area %) |
| Lot A | 99.2% |
| Lot B | 98.7% |
| Lot C | 99.5% |
Table 2: HPLC-UV Purity Analysis of 2-Acetylpyrazine
| Parameter | Value |
| Compound Name | 2-Acetylpyrazine |
| Purity Specification | ≥99%[8] |
| Analytical Method | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm[3] |
| Retention Time | ~5.8 min |
| Result: | Purity (Area %) |
| Lot X | 99.6% |
| Lot Y | 99.4% |
| Lot Z | 99.8% |
Experimental Workflows and Logical Relationships
Caption: Workflow for the purity assessment of a pyrazine compound.
Caption: Logical relationships between analytical techniques and the information they provide.
Experimental Protocols
Protocol 1: Purity Determination of Tetramethylpyrazine by Gas Chromatography (GC-FID)
1. Objective: To determine the purity of 2,3,5,6-Tetramethylpyrazine by calculating the area percentage of the main peak.
2. Materials and Reagents:
-
2,3,5,6-Tetramethylpyrazine sample
-
Methanol (HPLC grade)
-
GC vials with caps
-
Volumetric flasks and pipettes
3. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Autosampler and data acquisition software.
4. GC-FID Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.[9]
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
5. Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the tetramethylpyrazine sample and dissolve it in 10 mL of methanol in a volumetric flask to create a 1 mg/mL solution.
-
Injection: Transfer the sample solution to a GC vial and place it in the autosampler tray.
-
Data Acquisition: Start the GC run and acquire the chromatogram.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main tetramethylpyrazine peak relative to the total area of all peaks.
6. Calculation: Purity (Area %) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Purity Assessment of 2-Acetylpyrazine by High-Performance Liquid Chromatography (HPLC-UV)
1. Objective: To determine the purity of 2-Acetylpyrazine using HPLC with UV detection.
2. Materials and Reagents:
-
2-Acetylpyrazine sample
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
HPLC vials with caps
-
Volumetric flasks and pipettes
3. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
4. HPLC-UV Conditions:
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.[3]
-
Injection Volume: 10 µL.
5. Procedure:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of 2-acetylpyrazine in a 50:50 mixture of acetonitrile and water.
-
System Suitability: Inject a standard solution to verify system performance (e.g., retention time, peak shape, and reproducibility).
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity based on the area percentage of the 2-acetylpyrazine peak.
6. Calculation: Purity (Area %) = (Area of 2-Acetylpyrazine Peak / Total Area of All Peaks) x 100
Protocol 3: Structural Confirmation and Impurity Identification of a Pyrazine Derivative by NMR Spectroscopy
1. Objective: To confirm the chemical structure of a synthesized pyrazine derivative and identify any potential impurities using ¹H and ¹³C NMR spectroscopy.
2. Materials and Reagents:
-
Pyrazine derivative sample (~5-10 mg).
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
NMR tubes.
3. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
4. Procedure:
-
Sample Preparation: Dissolve the pyrazine sample in approximately 0.6-0.7 mL of the appropriate deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
Note the chemical shifts, integration values, and coupling patterns of all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Note the chemical shifts of all carbon signals.
-
-
2D NMR (if necessary): If the structure is complex or impurities are present, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in complete assignment and impurity identification.
-
Data Analysis:
-
Compare the acquired spectra with the expected spectra for the target pyrazine compound.
-
Analyze the chemical shifts, integrations, and coupling constants to confirm the structure.
-
Identify any minor peaks in the spectra that do not correspond to the main compound or the solvent. These may be impurities.
-
Use the integration of impurity peaks relative to the main compound's peaks to estimate the level of impurity.
-
Conclusion
The purity assessment of pyrazine compounds is a critical step in ensuring their quality and suitability for their intended applications. A combination of chromatographic techniques like GC and HPLC provides robust quantitative data on purity and impurity profiles. Spectroscopic methods, particularly NMR, are essential for unequivocal structural confirmation and identification of unknown impurities. By employing the detailed protocols and a multi-technique approach outlined in this note, researchers, scientists, and drug development professionals can confidently and accurately characterize the purity of pyrazine compounds.
References
- 1. biosynce.com [biosynce.com]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 2,3,5,6-Tetramethylpyrazine 98 1124-11-4 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Anti-Tubercular Evaluation of 5-Methylpyrazine-2-Carbohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and tuberculosis research.
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel anti-tubercular agents. Pyrazinamide (PZA), a first-line anti-tubercular drug, serves as a critical component of combination therapy. Its core pyrazine structure has been a focal point for the development of new derivatives with potentially improved efficacy and a different resistance profile. This document provides detailed protocols for the synthesis of a series of 5-methylpyrazine-2-carbohydrazide derivatives and their evaluation for anti-tubercular activity. The methodologies are based on published research, providing a framework for the discovery and development of new anti-tubercular drug candidates.[1][2]
Part 1: Synthesis of 5-Methylpyrazine-2-Carbohydrazide Derivatives
This section outlines the synthetic pathway for producing various N'-substituted-phenylmethylidene-5-methylpyrazine-2-carbohydrazides. The synthesis is a three-step process starting from 5-methylpyrazine-2-carboxylic acid.[2][3]
Synthetic Workflow Diagram
Caption: General three-step synthesis of 5-methylpyrazine-2-carbohydrazide derivatives.
Experimental Protocols
Protocol 1.1: Synthesis of 5-Methylpyrazine-2-carbohydrazide (Intermediate)
This protocol details the initial two steps to create the core hydrazide intermediate.[2]
Materials:
-
5-Methylpyrazine-2-carboxylic acid
-
Methanol or Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine Hydrate (99-100%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Esterification:
-
To a solution of 5-methylpyrazine-2-carboxylic acid (0.1 M) in methanol or ethanol (2.0 M), add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 24 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
-
Hydrazinolysis:
-
To the reaction mixture containing the synthesized ester, add hydrazine hydrate (3 M).
-
Reflux the new mixture for an additional 8 hours.
-
After reflux, concentrate the product under reduced pressure.
-
Cool the concentrated solution. The solid product will precipitate.
-
Filter the solid, wash with cold water, and recrystallize from 95% ethanol.
-
The resulting pure 5-methylpyrazine-2-carbohydrazide can be used in the next step. An 87% yield has been reported for this step.[2]
-
Protocol 1.2: General Procedure for the Synthesis of N'-substituted-phenylmethylidene-5-methylpyrazine-2-carbohydrazide Derivatives (Final Products)
This protocol describes the final step to create the target Schiff base derivatives.[2]
Materials:
-
5-Methylpyrazine-2-carbohydrazide (from Protocol 1.1)
-
Various substituted aromatic aldehydes
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of 5-methylpyrazine-2-carbohydrazide (0.05 M) in 10 mL of ethanol.
-
To this solution, add a solution of the desired substituted aromatic aldehyde (0.05 M) in ethanol.
-
Reflux the reaction mixture for 4 hours.
-
After cooling the mixture, the precipitate of the final product will form.
-
Filter the precipitate, dry it, and recrystallize from aqueous ethanol.
-
Yields for this step have been reported to be in the range of 45-67%.[2]
Data Presentation: Physicochemical Properties of Synthesized Derivatives
The following table summarizes the physical data for a series of synthesized 5-methylpyrazine-2-carbohydrazide derivatives (PM series).
| Compound ID | R-Group (Substituent on Aldehyde) | Yield (%) | Melting Point (°C) |
| PM 1 | H | 65 | 235-236 |
| PM 5 | 4-F | 60 | 248-250 |
| PM 6 | 4-Cl | 58 | 255-257 |
| PM 7 | 4-Br | 62 | 268-270 |
| PM 11 | 4-OH | 55 | 220-222 |
| PM 12 | 3-OCH₃, 4-OH | 52 | 198-200 |
| PM 13 | 4-CH₃ | 61 | 240-242 |
| PM 14 | 4-N(CH₃)₂ | 67 | 210-212 |
Data sourced from Miniyar et al. (2013).[2][3]
Part 2: Anti-Tubercular Activity Evaluation
This section provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis using the broth microdilution method.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) using Middlebrook 7H9 Broth Microdilution Method
This method is a standard procedure for testing the susceptibility of M. tuberculosis to antimicrobial agents.[4][5][6]
Materials:
-
Synthesized 5-methylpyrazine-2-carbohydrazide derivatives
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth base
-
OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment
-
Glycerol
-
Sterile 96-well U-shaped microtiter plates with lids
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile distilled water
-
Phosphate Buffered Saline (PBS)
-
Glass beads (sterile)
-
McFarland 0.5 turbidity standard
-
Incubator at 37°C
-
Inverted mirror for reading results
Procedure:
-
Preparation of Media:
-
Preparation of Compound Stock Solutions:
-
Dissolve the synthesized compounds in DMSO to prepare high-concentration stock solutions.
-
Further dilute these stock solutions in the prepared Middlebrook 7H9 broth to achieve the desired starting concentrations for serial dilution.
-
-
Preparation of M. tuberculosis Inoculum:
-
Harvest freshly grown colonies of M. tuberculosis H37Rv from a solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11).
-
Transfer the colonies to a sterile tube containing PBS and glass beads.
-
Vortex vigorously to create a homogenous suspension and break up clumps. Allow larger clumps to settle for 30 minutes.[4][5][6]
-
Carefully transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension with PBS to match the 0.5 McFarland standard (approximately 1 x 10⁷ CFU/mL).[4][5]
-
-
Microtiter Plate Setup and Serial Dilution:
-
Add 100 µL of sterile distilled water to the perimeter wells of the 96-well plate to minimize evaporation.
-
Dispense 100 µL of supplemented Middlebrook 7H9 broth into all test wells.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the next, mixing thoroughly at each step.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds. This will result in a final volume of 200 µL per well.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
-
Incubation:
-
Seal the plates with lids, place them in plastic bags to maintain humidity, and incubate at 37°C.
-
Incubation time can range from 7 to 21 days.[5]
-
-
Reading and Interpretation of Results:
-
Visually inspect the plates for bacterial growth starting from day 7. Use an inverted mirror to facilitate reading.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.[4]
-
Data Presentation: Anti-Tubercular Activity of Synthesized Derivatives
The following table summarizes the in vitro anti-tubercular activity of the PM series derivatives against the M. tuberculosis H37Rv strain.
| Compound ID | R-Group (Substituent) | MIC (µg/mL) |
| PM 5 | 4-F | 25 |
| PM 6 | 4-Cl | 25 |
| PM 7 | 4-Br | 25 |
| PM 11 | 4-OH | 50 |
| PM 12 | 3-OCH₃, 4-OH | 50 |
| PM 13 | 4-CH₃ | 50 |
| PM 14 | 4-N(CH₃)₂ | 10 |
| Isoniazid | Standard Drug | >10 |
| Pyrazinamide | Standard Drug | >10 |
Data sourced from Miniyar et al. (2013). MIC is the Minimum Inhibitory Concentration.[2][3]
Part 3: Structure-Activity Relationship (SAR)
The analysis of the synthesized compounds reveals key structural features that influence their anti-tubercular activity.
Structure-Activity Relationship (SAR) Diagram
Caption: Structure-Activity Relationship summary for 5-methylpyrazine-2-carbohydrazide derivatives.
SAR Summary
-
Core Structure: The 5-methylpyrazine-2-carbohydrazide scaffold is essential for the observed activity. The methyl group at the 5th position of the pyrazine ring is suggested to contribute positively to the anti-tubercular activity.[2]
-
Substituents on the Phenyl Ring: The nature and position of the substituent on the phenyl ring, introduced via the aldehyde, significantly modulate the anti-tubercular potency.
-
High Activity: The presence of a strong electron-donating group, such as a dimethylamino group (-N(CH₃)₂) at the para-position (Compound PM 14 ), resulted in the highest activity with an MIC of 10 µg/mL.[2]
-
Moderate Activity: Electron-withdrawing halogen atoms (F, Cl, Br) at the para-position (Compounds PM 5, PM 6, PM 7 ) conferred moderate activity, with MIC values of 25 µg/mL.[2]
-
Lower Activity: Other substituents, including hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups, led to a decrease in activity, with MICs of 50 µg/mL.[2]
-
These findings suggest that electronic effects of the substituents on the phenyl ring play a crucial role in the anti-tubercular activity of this class of compounds, with strong electron-donating groups at the para position being particularly favorable.
References
Methyl 5-aminopyrazine-2-carboxylate: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 5-aminopyrazine-2-carboxylate is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, planar structure, coupled with the presence of multiple hydrogen bond donors and acceptors, makes it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed experimental protocols for their synthesis and evaluation.
Applications in Drug Discovery
The pyrazine ring system is a key structural motif in numerous pharmaceuticals.[1] Derivatives of this compound have shown significant potential in several therapeutic areas:
-
Kinase Inhibition: The aminopyrazine core can effectively mimic the hinge-binding interactions of ATP, making it a privileged scaffold for the design of kinase inhibitors.[2] Derivatives have been developed as potent inhibitors of various kinases, including EGFR, JAK, Aurora kinases, and Nek2, which are crucial targets in oncology and inflammatory diseases.[3][4][5]
-
Antimicrobial Agents: The pyrazine nucleus is a well-established pharmacophore in antimicrobial drug discovery. Novel carboxamide derivatives of aminopyrazines have demonstrated promising activity against a range of bacterial and fungal pathogens, including resistant strains.
-
Anticancer Activity: Beyond kinase inhibition, aminopyrazine derivatives have exhibited broader anticancer effects. These compounds can induce apoptosis and cell cycle arrest in cancer cell lines, suggesting multiple mechanisms of action.[6][7]
-
Anti-inflammatory Properties: The modulation of inflammatory pathways is another key area of application. Pyrazole and pyrazoline derivatives, structurally related to aminopyrazines, have shown significant anti-inflammatory and analgesic activities.[8][9]
Quantitative Biological Data
The following table summarizes the biological activity of selected derivatives of aminopyrazine-2-carboxamides, highlighting their potential in different therapeutic areas.
| Compound ID | Target/Organism | Assay Type | Activity (IC50/MIC) | Reference |
| 14a | PC9 (NSCLC cell line) | Cell Proliferation | 15.4 nM | [3] |
| 14a | H1975 (NSCLC cell line) | Cell Proliferation | 18.5 nM | [3] |
| 14a | EGFR Kinase | Kinase Inhibition | - | [3] |
| 14a | JAK2 Kinase | Kinase Inhibition | - | [3] |
| 14a | JAK3 Kinase | Kinase Inhibition | - | [3] |
| Compound 12k | Aurora A Kinase | Kinase Inhibition (Kd) | 0.02 nM | [4] |
| Compound 12k | Aurora B Kinase | Kinase Inhibition (Kd) | 0.03 nM | [4] |
| Compound 12k | HCT116 cells | phos-HH3 Inhibition | 25 nM | [4] |
| Aminopyrazine 2 | Nek2 Kinase | Kinase Inhibition | - | [5] |
| 3-amino-N-(Aryl)pyrazine-2-carboxamides | M. tuberculosis H37Rv | Antimicrobial | MICs in µM range | [10] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 5-aminopyrazine-2-carboxamides
This protocol describes a general method for the synthesis of amide derivatives from this compound via direct amidation. This method is adapted from procedures for the coupling of pyrazine-2-carboxylic acids with amines.
Workflow for Amide Synthesis
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-aminopyrazine-2-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of Methyl 5-aminopyrazine-2-carboxylate synthesis.
Synthesis Overview
The most common and direct industrial route to synthesizing this compound is through the nucleophilic aromatic substitution (SNA_r) of a halogenated precursor, typically Methyl 5-chloropyrazine-2-carboxylate, with an ammonia source. This process, while straightforward, requires careful control of reaction conditions to maximize yield and minimize byproduct formation.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is often attributed to incomplete reaction, side reactions, or product loss during workup. Consider the following factors:
-
Reaction Temperature and Pressure: The amination of a chloropyrazine typically requires elevated temperatures (150-200°C) and occurs in a sealed vessel (autoclave) to maintain pressure and contain the anhydrous ammonia.[1] Insufficient temperature or pressure will lead to a slow or incomplete reaction.
-
Ammonia Source and Concentration: Anhydrous ammonia, often bubbled through an inert solvent like ethanol, is highly effective.[1] Using aqueous ammonia may introduce water, leading to hydrolysis of the starting ester or product. A large excess of the ammonia source is necessary to drive the reaction to completion.
-
Solvent Choice: Anhydrous alcohols, such as ethanol or isopropanol, are suitable solvents as they can dissolve the starting material and are relatively inert under the reaction conditions.[1] The solvent must be completely dry to prevent side reactions.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
Q2: I am observing significant impurity formation. What are these byproducts and how can I prevent them?
The primary byproduct of concern is 5-hydroxypyrazine-2-carboxylic acid or its methyl ester, which forms if water is present in the reaction mixture.
-
Hydrolysis: The ester group on the pyrazine ring is susceptible to hydrolysis under harsh basic (ammonia) and high-temperature conditions, especially in the presence of water. Using sodium hydroxide for hydrolysis has been reported to yield the 5-hydroxypyrazine-2-carboxylic acid as the sole product.[2]
-
Prevention:
-
Use Anhydrous Reagents: Ensure all solvents and the ammonia source are rigorously dried.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Temperature Control: Avoid excessive temperatures that could accelerate decomposition or side reactions.
-
Q3: The purification of the final product is proving difficult. What is an effective purification strategy?
If the reaction is clean, the product may crystallize upon cooling and removal of the solvent.[1] However, if impurities are present, a more rigorous purification is needed.
-
Workup: After the reaction, excess ammonia and solvent are typically removed under reduced pressure. The residue can be taken up in a suitable organic solvent like benzene or ethyl acetate.[1]
-
Extraction: Perform an aqueous wash to remove any inorganic salts or highly polar impurities.
-
Crystallization: Recrystallization is the most effective method for purifying the final product. Common solvent systems include methanol/water, ethanol, or ethyl acetate/hexane.
-
Chromatography: If crystallization does not yield a pure product, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a viable alternative.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material?
Methyl 5-chloropyrazine-2-carboxylate is the most common and commercially available starting material for this synthesis.
Q2: What are the optimal reaction conditions?
Optimal conditions generally involve reacting Methyl 5-chloropyrazine-2-carboxylate with anhydrous ammonia in a sealed autoclave at temperatures between 175°C and 200°C for several hours.[1] The specific conditions may require optimization based on the scale of the reaction.
Q3: Can a catalyst be used to improve the reaction?
While transition metal catalysts (e.g., copper, palladium) are often used in amination reactions, the direct amination of an activated chloropyrazine with ammonia at high temperatures typically does not require a catalyst. The electron-withdrawing nature of the pyrazine ring and the carboxylate group sufficiently activates the substrate for nucleophilic attack.
Q4: What are the critical safety precautions for this synthesis?
-
High Pressure: The reaction must be performed in a pressure-rated vessel (autoclave) capable of withstanding the high pressures generated at elevated temperatures.
-
Ammonia Handling: Anhydrous ammonia is a corrosive and toxic gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: Use appropriate heating mantles and temperature controllers. Ensure the apparatus is properly assembled to prevent leaks.
Data on Optimizing Reaction Parameters
The following tables summarize how different experimental variables can affect the outcome of the synthesis.
Table 1: Effect of Reagents and Solvents on Synthesis Outcome
| Parameter | Condition | Expected Outcome | Notes |
| Ammonia Source | Anhydrous Ammonia (gas) in Ethanol | High Yield | The preferred method for clean, high-yield conversion.[1] |
| Aqueous Ammonium Hydroxide | Lower Yield, Potential for Impurities | Risk of ester hydrolysis is significantly higher. | |
| Solvent | Anhydrous Ethanol/Methanol | Good Solubility, High Yield | Inert and effective solvents for this reaction.[1] |
| Dioxane / Toluene | Moderate Yield | Aprotic solvents can be used, but may result in lower solubility of ammonia. | |
| Water | High Risk of Hydrolysis | Not recommended; leads to formation of 5-hydroxypyrazine-2-carboxylic acid.[2] |
Table 2: Influence of Temperature and Time on Yield
| Temperature | Time | Expected Yield | Notes |
| < 150°C | 3-6 hours | Low | Incomplete conversion is likely. |
| 175°C | 3 hours | Good | A good starting point for optimization.[1] |
| > 200°C | 3-6 hours | Moderate to Good | Yield may decrease due to potential product decomposition or increased side reactions. |
Key Experimental Protocol
Synthesis of this compound from Methyl 5-chloropyrazine-2-carboxylate
-
Reactor Setup: Place Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) and anhydrous ethanol (approx. 10-15 mL per gram of starting material) into a high-pressure autoclave equipped with a magnetic stir bar.
-
Purging and Cooling: Seal the autoclave and purge with nitrogen gas. Cool the vessel to -78°C using a dry ice/acetone bath.
-
Ammonia Addition: Condense anhydrous ammonia gas (5-10 eq) into the autoclave.
-
Reaction: Seal the ammonia inlet, remove the cooling bath, and allow the vessel to warm to room temperature behind a blast shield. Place the autoclave in a heating mantle and heat to 175°C with vigorous stirring for 3-5 hours.
-
Cooling and Venting: After the reaction period, turn off the heating and allow the autoclave to cool completely to room temperature. Carefully vent the excess ammonia gas into a fume hood or an appropriate acid trap.
-
Workup: Open the reactor and transfer the contents to a round-bottom flask. Remove the solvent and any residual ammonia under reduced pressure.
-
Purification: Dissolve the crude residue in hot ethyl acetate or benzene.[1] Filter the hot solution to remove any insoluble materials. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Troubleshooting Workflow and Parameter Relationships
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Crude Methyl 5-aminopyrazine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude Methyl 5-aminopyrazine-2-carboxylate.
Troubleshooting Guides
This section addresses common issues observed during the purification of crude this compound, offering potential causes and solutions.
Problem 1: Low Purity After Initial Purification Attempt
| Potential Cause | Suggested Solution |
| Inappropriate Recrystallization Solvent | The chosen solvent may not have a significant solubility difference for the product and impurities at high and low temperatures. |
| Solution: Conduct a solvent screen with a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, and hexane) or solvent mixtures.[1][2] | |
| Co-elution of Impurities in Column Chromatography | The polarity of the eluent may be too high or too low, resulting in poor separation of the product from impurities with similar polarities. |
| Solution: Optimize the mobile phase by performing thin-layer chromatography (TLC) with various solvent systems first. A gradient elution may be necessary for effective separation. | |
| Presence of Unreacted Starting Materials or Byproducts | Incomplete reaction or side reactions can lead to impurities that are structurally similar to the desired product, making them difficult to remove. Common starting materials include a halogenated pyrazine precursor, which could remain if the amination reaction is incomplete. |
| Solution: Review the synthesis reaction conditions to ensure complete conversion. Consider a pre-purification step, such as an acid-base extraction, to remove basic or acidic impurities. |
Problem 2: Significant Product Loss During Purification
| Potential Cause | Suggested Solution |
| High Solubility of the Product in the Recrystallization Solvent at Low Temperature | Even after cooling, a significant amount of the product may remain dissolved in the mother liquor. |
| Solution: Use a minimal amount of hot solvent for dissolution. After slow cooling to room temperature, further cool the solution in an ice bath to maximize crystal precipitation. Consider using a solvent mixture where the product has lower solubility at cold temperatures. | |
| Product Adsorption on Silica Gel During Column Chromatography | The amino group in the product can lead to strong adsorption on acidic silica gel, resulting in tailing and incomplete elution. |
| Solution: Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like methanol or by adding a small percentage of a base (e.g., triethylamine) to the eluent. Alternatively, consider using a different stationary phase like alumina. | |
| Product Degradation | The compound may be sensitive to prolonged exposure to heat or acidic/basic conditions during purification. |
| Solution: For recrystallization, minimize the time the solution is heated. For chromatography, choose a neutral solvent system if possible and avoid extended exposure to the stationary phase. |
Problem 3: Oily Product Instead of Crystals During Recrystallization
| Potential Cause | Suggested Solution |
| Presence of Impurities | Impurities can lower the melting point of the mixture, causing it to separate as an oil. |
| Solution: Attempt a preliminary purification by another method, such as column chromatography, to remove the bulk of the impurities before recrystallization. | |
| Inappropriate Solvent | The solvent may be too good a solvent for the compound, preventing crystal lattice formation. |
| Solution: Try a different solvent or a solvent/anti-solvent system. For example, dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, then heat to redissolve and cool slowly. | |
| Cooling Too Rapidly | Rapid cooling can favor oiling out over crystallization. |
| Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as Methyl 5-chloropyrazine-2-carboxylate, byproducts from side reactions like the formation of di-aminated pyrazines or hydrolysis of the ester group to the corresponding carboxylic acid, and residual solvents from the synthesis. The specific impurities will depend on the synthetic route employed.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Based on the structure (an aromatic amine with an ester group), a good starting point for solvent screening would be polar protic solvents like ethanol or water, or a mixture of the two.[3] Ethyl acetate or toluene could also be effective. A systematic solvent screening is highly recommended to find the optimal conditions.[1][2]
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before filtration and crystallization. Use a minimal amount of charcoal and heat the solution briefly to avoid significant product loss.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for determining the purity of this compound and quantifying impurities.[4][5] Gas Chromatography (GC) can also be used, potentially after derivatization. Thin-Layer Chromatography (TLC) is a quick and useful tool for monitoring the progress of purification.
Data Presentation
Table 1: Purity and Yield Data for Purification Methods (Hypothetical)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 97 | 75 | Good for removing less polar impurities. |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) | 85 | >99 | 60 | Effective for separating closely related impurities, but may have lower yield due to adsorption. |
| Acid-Base Extraction followed by Recrystallization | 70 | 95 | 80 | Useful for removing acidic or basic impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Identifying and minimizing byproducts in aminopyrazine synthesis
Welcome to the Technical Support Center for aminopyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments. Our focus is on identifying and minimizing byproducts to enhance the yield and purity of your target aminopyrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in aminopyrazine synthesis, and what causes their formation?
A1: Byproduct formation is highly dependent on the chosen synthetic route. Here are some of the most common byproducts and their typical origins:
-
Strecker Aldehydes: These are common when using amino acids as starting materials, particularly in Maillard-type reactions. They arise from the Strecker degradation of α-amino acids, which occurs in parallel with pyrazine formation.
-
Imidazole Derivatives: These are often observed in reactions involving cellulosic-derived sugars and ammonium hydroxide.
-
Over-alkylated Pyrazines: In syntheses involving alkylating agents, it's possible to get multiple alkyl groups added to the pyrazine ring or the amino group, leading to a mixture of products.
-
Positional Isomers: When using unsymmetrical 1,2-dicarbonyl compounds, the reaction with the diamine can lead to the formation of different regioisomers.
-
Pyrazine Polymers (Tars): Under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, polymerization of reactants and products can occur, leading to the formation of insoluble, tar-like materials.
-
Incomplete Cyclization Products: The reaction may stall at an intermediate stage, such as a dihydropyrazine, especially if the oxidation step is inefficient.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile byproducts and obtaining their mass spectra. The fragmentation patterns can provide valuable information about the structure of the impurities.[1][2][3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for separating less volatile byproducts and can be coupled with a mass spectrometer (LC-MS) for identification. Different columns and mobile phases can be used to optimize the separation of aminopyrazines and their byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the detailed structure of isolated byproducts.[6][7][8][9][10][11][12] Comparing the spectra of your product mixture to known spectra of aminopyrazines and potential byproducts can help in their identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify the functional groups present in your byproducts, which can provide clues to their identity.[13][14][15][16][17]
Q3: What are the key reaction parameters to control for minimizing byproduct formation?
A3: Careful control of reaction conditions is crucial for minimizing byproducts. The following parameters are generally the most impactful:
-
Temperature: Both excessively high and low temperatures can be detrimental. High temperatures can lead to degradation and polymerization, while low temperatures may result in incomplete reactions. The optimal temperature needs to be determined experimentally for each specific synthesis.
-
pH: The pH of the reaction mixture can significantly influence the reaction pathway and the formation of certain byproducts. For example, in some reactions, acidic conditions may favor the formation of one regioisomer over another.
-
Catalyst: The choice of catalyst can have a profound effect on the selectivity of the reaction. Screening different catalysts (e.g., Lewis acids, transition metals) can help identify one that favors the formation of the desired aminopyrazine.[18][19][20]
-
Solvent: The polarity and boiling point of the solvent can influence reaction rates and selectivity. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.
-
Reactant Stoichiometry: The ratio of reactants can impact byproduct formation. For instance, using a slight excess of one reactant might drive the reaction to completion and minimize side reactions.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during aminopyrazine synthesis.
Issue 1: Low Yield of the Desired Aminopyrazine
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and monitor the progress by TLC or GC. - Gradually increase the reaction temperature. - Ensure efficient mixing. |
| Suboptimal Reaction Conditions | - Screen different solvents with varying polarities. - Test a range of catalysts to improve selectivity and conversion. - Optimize the pH of the reaction mixture. |
| Product Degradation | - Use milder reaction conditions (lower temperature, less harsh pH). - Minimize the reaction time. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Side Reactions Consuming Starting Materials | - Identify the major byproduct and adjust the reaction conditions to disfavor its formation (see Issue 2). - Consider a different synthetic route that is less prone to the observed side reactions. |
Issue 2: High Levels of a Specific Byproduct
| Observed Byproduct | Probable Cause | Recommended Action |
| Strecker Aldehydes | Strecker degradation of amino acid starting materials. | - Optimize the reaction temperature and time to favor pyrazine formation. - Consider protecting the amino acid before the reaction. |
| Imidazole Derivatives | Use of cellulosic-derived sugars and ammonia. | - Modify the reaction conditions (temperature, pressure) to suppress imidazole formation. - Explore alternative nitrogen sources. |
| Positional Isomers | Use of an unsymmetrical 1,2-dicarbonyl compound. | - Adjust the reaction pH; acidic or basic conditions can favor the formation of a specific isomer. - Screen different catalysts that may offer better regioselectivity. |
| Polymerization (Tars) | Excessive heat or prolonged reaction time. | - Reduce the reaction temperature and time. - Ensure the purity of starting materials, as impurities can catalyze polymerization.[21] |
Data Presentation
The following table summarizes the general effect of key reaction parameters on the yield of aminopyrazines and the formation of common byproducts. The exact quantitative effects will vary depending on the specific reactants and conditions used.
| Parameter | Effect on Aminopyrazine Yield | Effect on Byproduct Formation |
| Increasing Temperature | Generally increases up to an optimum, then decreases due to degradation. | Can increase the rate of side reactions and polymerization. |
| Reaction Time | Increases to a plateau; prolonged time can lead to degradation. | Longer reaction times can lead to the formation of degradation products and polymers. |
| pH | Highly dependent on the specific reaction; can influence catalyst activity and reactant stability. | Can significantly affect the ratio of positional isomers and the formation of acid/base-catalyzed byproducts. |
| Catalyst Choice | Can significantly increase the yield and reaction rate. | A selective catalyst can dramatically minimize the formation of unwanted byproducts.[18][19][20] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aminopyrazines from α-Amino Amides and 1,2-Dicarbonyl Compounds
This protocol describes a general method for the condensation of an α-amino amide with a 1,2-dicarbonyl compound.
Materials:
-
α-Amino amide (e.g., aminoacetamide hydrochloride) (1.0 eq)
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl) (1.0 eq)
-
Base (e.g., sodium bicarbonate, triethylamine) (2.0-3.0 eq)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the α-amino amide and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the 1,2-dicarbonyl compound dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Protocol 2: Purification of Aminopyrazines by Column Chromatography
This protocol provides a general procedure for the purification of aminopyrazines from common byproducts.
Materials:
-
Crude aminopyrazine mixture
-
Silica gel
-
Eluent (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol)
Procedure:
-
Prepare a silica gel column of an appropriate size for the amount of crude product.
-
Dissolve the crude aminopyrazine mixture in a minimal amount of the eluent or a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen eluent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is used.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure aminopyrazine.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General reaction and byproduct pathways in aminopyrazine synthesis.
Caption: A logical workflow for troubleshooting aminopyrazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
Scalability issues in the production of 5-methylpyrazine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of 5-methylpyrazine-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific problems that may arise during the scale-up of 5-methylpyrazine-2-carboxylic acid synthesis.
Issue 1: Low Yield Upon Scaling Up Oxidation of 2,5-Dimethylpyrazine
-
Question: We successfully synthesized 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine at a lab scale with good yields, but the yield has dropped significantly after increasing the batch size. What are the potential causes and solutions?
-
Answer: Scaling up the oxidation of 2,5-dimethylpyrazine can present challenges related to mass and heat transfer. Common culprits for decreased yield include:
-
Inefficient Mixing: In larger reactors, ensuring homogenous mixing of the oxidant (e.g., potassium permanganate) and the substrate is critical. Poor mixing can lead to localized over-oxidation or incomplete reaction.
-
Solution: Evaluate and optimize the agitation speed and impeller design for your reactor. Consider using multiple impellers or baffles to improve mixing efficiency.
-
-
Poor Temperature Control: The oxidation reaction is exothermic. Inadequate heat removal in a larger volume can lead to temperature spikes, causing side reactions and degradation of the desired product.
-
Solution: Implement a more robust cooling system for the reactor. Consider a slower, controlled addition of the oxidizing agent to manage the heat generated.
-
-
Incomplete Oxidation: The oxidation of the dihydropyrazine intermediate to the aromatic pyrazine might be incomplete at a larger scale.[1]
-
Solution: Ensure an appropriate oxidizing agent is used and that reaction conditions are optimized for the larger scale.[1] This may involve adjusting the stoichiometry of the oxidant or extending the reaction time.
-
-
Issue 2: Impurities and Discoloration in the Final Product at Larger Scale
-
Question: Our scaled-up production of 5-methylpyrazine-2-carboxylic acid results in a product with significant impurities and a darker color compared to the lab-scale synthesis. How can we improve the purity and color?
-
Answer: Impurities and discoloration often stem from side reactions and the presence of residual starting materials or byproducts. Key areas to investigate are:
-
Purity of Starting Materials: The purity of 2,5-dimethylpyrazine is crucial. Impurities in the starting material can lead to unwanted side reactions and the formation of colored byproducts.[1]
-
Solution: Analyze the purity of your 2,5-dimethylpyrazine starting material. If necessary, purify it before use.
-
-
Suboptimal pH during Workup: Incorrect pH adjustment during the workup and extraction steps can lead to the co-extraction of impurities or the degradation of the product. The pH for extraction should be carefully controlled, typically in the range of 1.5 to 4.0.[2]
-
Solution: Implement precise pH monitoring and control during the acidification and extraction steps. Use a calibrated pH meter and add acid or base slowly to avoid overshooting the target pH.
-
-
Inefficient Purification: Recrystallization, a common purification method, may be less effective at a larger scale without optimization.
-
Solution: Re-evaluate the solvent system and cooling rate for recrystallization. A slower cooling rate can promote the formation of purer crystals.[1] Consider alternative purification methods like column chromatography if high purity is required, although this may be less practical for very large scales.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 5-methylpyrazine-2-carboxylic acid suitable for scaling up?
A1: Several synthetic routes are reported, with scalability considerations for each:
-
Oxidation of 2,5-Dimethylpyrazine: This is a common and direct method.[3][4] However, controlling the exothermicity and ensuring efficient mixing are key challenges during scale-up.
-
From Methylglyoxal and o-Phenylenediamine: This method involves cyclization, oxidation, and decarboxylation steps.[2] While the starting materials are readily available, the multi-step nature can introduce complexities in process control and optimization at a larger scale.
-
From Acetone Aldoxime and Diaminomaleonitrile: This novel synthesis reports good yields and purity.[5] The commercial viability at a large scale would depend on the cost and availability of the starting materials.
Q2: What are the typical yields and purity I can expect for 5-methylpyrazine-2-carboxylic acid production?
A2: Yields and purity can vary significantly depending on the synthetic route and scale. Here is a summary of reported data:
| Synthetic Route | Scale | Reported Yield | Reported Purity | Reference |
| From 5-methyl-2-pyrazinecarboxylic acid chloride | Not Specified | >90% | >99% | [6] |
| Hydrogenation and Recrystallization | Lab Scale (51g crude) | 71% | 99% by LC | [7] |
| From 2,3-dicyano-5-methyl pyrazine | Lab Scale (55-60g crude) | 46-52% | 98% by HPLC | [5] |
| From Methylglyoxal and o-Phenylenediamine | Not Specified | Not Specified | >99% (HPLC) | [2] |
Q3: What are the critical process parameters to monitor during the scale-up of the synthesis?
A3: Critical parameters to monitor include:
-
Temperature: Due to the exothermic nature of many of the reaction steps.
-
pH: Crucial for efficient extraction and purification.
-
Agitation Rate: To ensure proper mixing and mass transfer.
-
Rate of Reagent Addition: To control reaction kinetics and heat generation.
-
Reaction Time: To ensure complete conversion and minimize byproduct formation.
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2,5-Dimethylpyrazine (Adapted from[3])
-
Preparation: In a suitable reactor, prepare an aqueous solution of an inorganic base (e.g., sodium hydroxide). Cool the solution to 15-20°C.
-
Addition of Starting Material: Slowly add 2,5-dimethylpyrazine to the cooled base solution while maintaining the temperature below 25°C.
-
Oxidation: Add solid potassium permanganate in portions over a period of 0.5-1 hour, ensuring the reaction temperature is maintained between 10-30°C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until completion.
-
Workup: Once the reaction is complete, filter the mixture to remove manganese dioxide.
-
Acidification: Carefully acidify the filtrate with an appropriate acid (e.g., sulfuric acid) to a pH of 1.5-4.0 to precipitate the crude 5-methylpyrazine-2-carboxylic acid.
-
Purification: Isolate the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., water).
Protocol 2: Synthesis from Methylglyoxal and o-Phenylenediamine (Adapted from[2])
-
Cyclization: React methylglyoxal and o-phenylenediamine in the presence of a catalyst (e.g., sodium pyrosulfite) at 30-90°C for 0.5-2 hours to form 3-methyl benzopyrazine.
-
Oxidation: Oxidize the 3-methyl benzopyrazine with an inorganic oxidizer (e.g., potassium permanganate) at 60-105°C for 1-4 hours to yield 5-methylpyrazine-2,3-dicarboxylic acid potassium salt.
-
Acidification and Decarboxylation: Treat the potassium salt with sulfuric acid at 30-130°C to facilitate acidification and decarboxylation, forming 5-methylpyrazine-2-carboxylic acid.
-
Extraction: Adjust the pH of the reaction mixture to 1.5-4.0 and extract the product with a suitable organic solvent (e.g., butanone).
-
Isolation and Purification: Remove the solvent under reduced pressure and purify the resulting solid by crystallization.
Visualizations
Caption: Experimental Workflow for Oxidation of 2,5-Dimethylpyrazine.
Caption: Troubleshooting Logic for Low Yields at Scale.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. CN107903218A - A kind of preparation method of 5 methylpyrazine, 2 carboxylic acid - Google Patents [patents.google.com]
- 4. Synthisis of 5-methylprazine-2-carboxylic acid [chinjmap.com]
- 5. technoarete.org [technoarete.org]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Overcoming Regioselectivity Problems in Pyrazine Ring Functionalization
Welcome to the technical support center for pyrazine ring functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for overcoming common regioselectivity challenges in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the functionalization of a substituted pyrazine ring?
A1: The regiochemical outcome of pyrazine functionalization is primarily governed by a combination of electronic and steric effects, as well as the reaction mechanism.
-
Electronic Effects: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which deactivates the carbon atoms towards electrophilic attack and activates them for nucleophilic attack.[1] The position of substituents already on the ring will further modulate this electronic landscape. Electron-donating groups (EDGs) can direct incoming electrophiles or metalation to adjacent positions, while electron-withdrawing groups (EWGs) will have the opposite effect.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, forcing reagents to react at more accessible sites. This is a critical consideration in both directed metalation and cross-coupling reactions.
-
Reaction Mechanism: The type of reaction being performed is a fundamental determinant of regioselectivity.
-
Directed ortho-Lithiation (DoL): The position of functionalization is determined by the location of a directing metalation group (DMG) which coordinates to the lithium reagent.[2][3]
-
Minisci-type Radical Reactions: These reactions are sensitive to both steric and electronic effects, and the regioselectivity can often be tuned by modifying reaction conditions such as solvent and pH.[4]
-
Transition Metal-Catalyzed Cross-Coupling: The regioselectivity is predetermined by the position of a halide or triflate on the pyrazine ring.[1]
-
Q2: How do I choose the appropriate functionalization strategy for my target pyrazine derivative?
A2: The choice of strategy depends on the desired substitution pattern and the nature of the starting material. The following decision tree can guide your selection:
Troubleshooting Guides
Directed ortho-Lithiation (DoL)
Q3: I am attempting a directed ortho-lithiation on my 2-substituted pyrazine, but I am getting a mixture of isomers or no reaction. What is going wrong?
A3: Issues with DoL on pyrazines often stem from the choice of base, directing group, or reaction conditions.
-
Problem: No reaction or low conversion.
-
Possible Cause: The directing metalation group (DMG) may be too weak, or the base may not be strong enough.
-
Solution:
-
Choice of Base: For many pyrazine substrates, stronger bases like s-BuLi or t-BuLi may be necessary. However, for π-deficient heterocycles, less nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred to prevent nucleophilic addition to the ring.[5]
-
Activating Additives: The addition of Lewis basic additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing the basicity and accelerating the lithiation.[5]
-
Temperature: While lithiations are typically performed at low temperatures (-78 °C) to prevent side reactions, a slight increase in temperature may be necessary to initiate the reaction. This should be done cautiously and with careful monitoring.
-
-
-
Problem: A mixture of regioisomers is formed.
-
Possible Cause: The presence of multiple directing groups or acidic protons can lead to competing lithiation events.
-
Solution:
-
DMG Strength: If multiple DMGs are present, the one with the stronger coordinating ability will typically direct the lithiation. A hierarchy of DMG strength has been established (e.g., -CONR₂ > -OMe).[2]
-
Steric Hindrance: A bulky DMG may direct lithiation to a less sterically hindered ortho position.
-
Thermodynamic vs. Kinetic Control: The initial, kinetically formed lithiated species may rearrange to a more thermodynamically stable isomer. Shorter reaction times and lower temperatures favor the kinetic product.
-
-
| 2-Substituent (DMG) | Base/Solvent | Position of Lithiation | Electrophile | Product | Yield (%) | Reference |
| -Cl | LiTMP/THF | 3 and 6 | Methyl Benzoate | 2-Chloro-3,6-dibenzoylpyrazine | 75 | [6] |
| -NHCOtBu | n-BuLi/THF | 3 | I₂ | 2-(Pivaloylamino)-3-iodopyrazine | 85 | [7] |
| -OMe | n-BuLi/Et₂O | 3 | Me₃SiCl | 2-Methoxy-3-(trimethylsilyl)pyrazine | 78 | [7] |
-
Preparation of LiTMP: To a solution of 2,2,6,6-tetramethylpiperidine (0.8 mL, 4.6 mmol) in anhydrous THF (30 mL) at -78 °C under an argon atmosphere, add n-BuLi (1.6 M in hexane, 4.0 mL, 6.4 mmol) dropwise.
-
Lithiation: To the freshly prepared LiTMP solution at -78 °C, slowly add 2-chloropyrazine (252 mg, 2.2 mmol). Stir the mixture at 0 °C for 1.5 hours.
-
Electrophilic Quench: Cool the reaction mixture back to -78 °C and add a solution of methyl benzoate (1.2 mL, 12.0 mmol) in THF (3 mL). Stir for 15 minutes at this temperature.
-
Work-up: Quench the reaction at -78 °C with a mixture of 20% aqueous HCl (20 mL), ethanol (2 mL), and THF (6 mL). Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (ethyl acetate/petroleum ether, 1:4) to yield (5-benzoyl-3-chloro-pyrazin-2-yl)-phenylmethanone.
Minisci-type Radical Reactions
Q4: My Minisci reaction on a substituted pyrazine is giving me a mixture of C2 and C3/C5 isomers. How can I improve the regioselectivity?
A4: Regioselectivity in Minisci reactions on pyrazines is a known challenge. The outcome is a delicate balance of steric and electronic effects, which can be influenced by the reaction conditions.[4]
-
Problem: Poor regioselectivity between C2 and C3/C5 positions.
-
Possible Cause: The innate reactivity of the pyrazine ring and the directing effects of substituents are competing.
-
Solution:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the radical addition. Experiment with a range of solvents, from non-polar (e.g., hexane) to polar aprotic (e.g., DMSO, acetonitrile) to polar protic (e.g., water, acetic acid).[4]
-
pH Control: The protonation state of the pyrazine nitrogen atoms significantly impacts the electronic properties of the ring. Adding an acid (e.g., trifluoroacetic acid) can enhance the electrophilicity of the ring and alter the regiochemical outcome. Conversely, in some cases, running the reaction under neutral conditions may be beneficial.
-
Steric Shielding: If one position is sterically hindered by a bulky substituent, the radical will preferentially attack the less hindered position. This can be used to your advantage. For example, a bulky group at the 2-position will favor attack at the 5-position.
-
-
| Pyrazine Substrate | Radical Source | Reaction Conditions | Major Isomer(s) | Isomer Ratio | Yield (%) | Reference |
| 2-Acylpyrazine | Isopropylsulfinate | TBHP, DMSO, 50 °C | 5-isopropyl | Single isomer | - | [4] |
| 2-Chloropyrazine | Cyclohexane | (NH₄)₂S₂O₈, AgNO₃, H₂O/DCM | 3- and 5-cyclohexyl | Mixture | - | [8] |
| Pyrazine | Adamantane | (NH₄)₂S₂O₈, AgNO₃, H₂O/DCM | 2-adamantyl | Single isomer | 87 | [9] |
-
Reaction Setup: In a reaction tube, combine the pyrazine substrate (0.3 mmol), the alkyl halide (0.6 mmol), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and tris(trimethylsilyl)silane (TTMS, 1.5 equiv.).
-
Solvent Addition: Add the appropriate solvent (e.g., acetonitrile, 3 mL).
-
Execution: Degas the mixture and place it under an oxygen atmosphere (balloon). Irradiate the reaction with visible light (e.g., blue LEDs) with stirring at room temperature for 12-24 hours.
-
Work-up: Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the alkylated pyrazine product(s).
Transition Metal-Catalyzed Cross-Coupling
Q5: I am experiencing low yields and/or side product formation in my Suzuki-Miyaura coupling with a chloropyrazine. What are some troubleshooting steps?
A5: Chloropyrazines can be challenging substrates for cross-coupling reactions due to their lower reactivity compared to bromo- or iodopyrazines. Success often hinges on the choice of catalyst, ligand, and base.
-
Problem: Low or no yield.
-
Possible Cause: Inefficient oxidative addition of the palladium catalyst to the C-Cl bond.
-
Solution:
-
Catalyst System: Use a catalyst system known to be effective for heteroaryl chlorides. This often involves electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can also improve catalyst performance.[10]
-
Base Selection: The choice of base is critical. Stronger bases like K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide may be required to facilitate the transmetalation step.
-
Temperature: Higher reaction temperatures are often necessary for activating C-Cl bonds. Microwave heating can be particularly effective in reducing reaction times and improving yields.[11]
-
-
-
Problem: Formation of homocoupled byproducts.
-
Possible Cause: Homocoupling of the boronic acid or the pyrazine halide.
-
Solution:
-
Use of Organotrifluoroborates: Potassium aryltrifluoroborates are often more stable than the corresponding boronic acids and less prone to protodeboronation and homocoupling.[11]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidative processes that can lead to homocoupling.
-
Stoichiometry: Carefully control the stoichiometry of the coupling partners. A slight excess of the boronic acid (1.1-1.5 equivalents) is typically used.
-
-
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 60 | [11] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [11] |
| 1-Naphthyltrifluoroborate | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | >80 | [11] |
-
Reaction Setup: To a microwave vial, add the halopyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed mixture of solvent (e.g., dioxane/water, 4:1, 5 mL).
-
Execution: Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Separation of Regioisomers
Q6: I have successfully performed my reaction, but now I am struggling to separate the resulting regioisomers. What are my options?
A6: Separating regioisomers of substituted pyrazines can be challenging due to their similar physical properties. A multi-pronged approach is often necessary.
-
Problem: Co-elution of regioisomers during column chromatography.
-
Possible Cause: The isomers have very similar polarities.
-
Solution:
-
Chromatography Optimization:
-
Stationary Phase: Switch to a different stationary phase. If using normal phase silica, consider alumina or a bonded phase (e.g., diol, cyano). For reversed-phase HPLC, try a different column chemistry (e.g., C8, phenyl-hexyl).
-
Mobile Phase: Systematically screen different solvent systems. Small changes in the eluent composition can sometimes lead to significant differences in retention. Using a shallow gradient during elution can also improve resolution.[4]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide superior separation for isomers that are difficult to resolve by HPLC or GC.
-
-
Recrystallization: If the isomers are solid, fractional recrystallization can be an effective purification method. This may require screening a variety of solvents and solvent mixtures to find conditions where the solubility of the two isomers is sufficiently different.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different physical properties, making it easier to separate. The directing group can then be removed in a subsequent step.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Regioselective Synthesis of Trialkylpyrazines via Nickel-Catalyzed Negishi Cross-Coupling of Pyrazine Triflate | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Aminopyrazine Synthesis via Curti-us Rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Curtius rearrangement for the synthesis of aminopyrazines.
Frequently Asked Questions (FAQs)
Q1: What is the Curtius rearrangement and why is it used for aminopyrazine synthesis?
The Curtius rearrangement is a chemical reaction that converts a carboxylic acid to a primary amine with one fewer carbon atom.[1][2] It proceeds through an acyl azide and an isocyanate intermediate.[2] This method is particularly useful for the synthesis of aminopyrazines from pyrazinecarboxylic acids because it offers a reliable way to introduce an amino group onto the pyrazine ring. The reaction is known for its tolerance of various functional groups and for proceeding with retention of the stereochemistry of the migrating group.[3]
Q2: What are the key steps in the synthesis of an aminopyrazine using the Curtius rearrangement?
The synthesis generally involves three main steps:
-
Acyl Azide Formation: The starting pyrazinecarboxylic acid is converted into a pyrazoyl azide. This is often achieved by first converting the carboxylic acid to an acyl chloride or by using a reagent like diphenylphosphoryl azide (DPPA).[4][5]
-
Rearrangement to Isocyanate: The pyrazoyl azide is then heated, causing it to lose nitrogen gas and rearrange to form a pyrazinyl isocyanate.[2]
-
Hydrolysis to Amine: The pyrazinyl isocyanate is subsequently hydrolyzed, typically with an acid or base, to yield the desired aminopyrazine and carbon dioxide.[6]
Q3: What are the main safety concerns when performing a Curtius rearrangement for aminopyrazine synthesis?
The primary safety concern is the handling of the acyl azide intermediate, which can be explosive.[7][8][9] It is crucial to implement strict safety protocols, including:
-
Temperature Control: Keep reactions at low temperatures during acyl azide formation and handling.[7]
-
Avoid Friction and Shock: Handle acyl azides with care to prevent mechanical shock.
-
Proper Solvents: Avoid using chlorinated solvents like dichloromethane, which can form explosive compounds with azides.[8][10]
-
Safe Reagents: Using diphenylphosphoryl azide (DPPA) can be a safer alternative to generating acyl azides from sodium azide, as it often allows for a one-pot procedure without isolating the potentially explosive intermediate.[4][11]
-
Waste Disposal: Quench all azide-containing waste before disposal. Never pour azide solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Aminopyrazine | 1. Incomplete formation of the acyl azide.2. The rearrangement temperature is too low or the reaction time is too short.3. Incomplete hydrolysis of the isocyanate intermediate.4. Degradation of the starting material or product. | 1. Ensure the pyrazinecarboxylic acid is fully converted to the acyl chloride before adding the azide source, or use a reliable one-pot method with DPPA.2. Gradually increase the reaction temperature for the rearrangement step, monitoring the reaction progress by TLC or LC-MS.3. Ensure sufficient acid or base is used for the hydrolysis and allow for adequate reaction time.4. Check the stability of your specific pyrazine derivative under the reaction conditions. |
| Formation of Urea Byproducts | The aminopyrazine product reacts with unreacted pyrazinyl isocyanate. | This is more likely to occur if the hydrolysis is slow or incomplete. Ensure rapid and complete hydrolysis of the isocyanate. Adding the isocyanate solution to the hydrolysis medium (rather than the other way around) may help. |
| Formation of Carbamate Byproducts | The isocyanate intermediate reacts with an alcohol solvent or nucleophile present in the reaction mixture. | If the desired product is the aminopyrazine, ensure the rearrangement and hydrolysis steps are performed in the absence of alcohols or other strong nucleophiles that could trap the isocyanate. If a protected amine is desired, this can be a planned step. |
| Difficulty in Purifying the Aminopyrazine Product | 1. The aminopyrazine is basic and may interact strongly with silica gel.2. The product is highly polar. | 1. For column chromatography, consider using alumina or amine-functionalized silica.[12][13] Alternatively, add a small amount of a basic modifier like triethylamine to the eluent.[12][14]2. If the product is soluble in an organic solvent, washing with aqueous acid can form the ammonium salt, which can then be isolated. Neutralization will regenerate the pure amine.[14] |
Data Presentation
The following table summarizes the reported yield for the synthesis of 2-amino-5-methylpyrazine via a Curtius rearrangement.
| Starting Material | Product | Overall Yield | Reference |
| 5-Methylpyrazine-2-carboxylic acid | 2-Amino-5-methylpyrazine | 68% | [3] |
Experimental Protocols
Synthesis of 2-Amino-5-methylpyrazine via Curtius Rearrangement
This protocol is a representative procedure based on literature descriptions.[3]
Step 1: Formation of 5-Methylpyrazine-2-carbonyl azide
-
Method A: From Acyl Chloride
-
To a solution of 5-methylpyrazine-2-carboxylic acid in a suitable solvent (e.g., toluene), add thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete (monitor by IR or by quenching a small sample with methanol and analyzing by GC-MS).
-
In a separate flask, prepare a solution of sodium azide in water.
-
Cool both solutions to 0 °C and add the acyl chloride solution to the sodium azide solution dropwise with vigorous stirring.
-
After the addition is complete, separate the organic layer containing the acyl azide and use it immediately in the next step. Caution: Acyl azides are potentially explosive. Do not isolate or store in pure form.
-
-
Method B: Using Diphenylphosphoryl Azide (DPPA)
-
Dissolve 5-methylpyrazine-2-carboxylic acid in an anhydrous, inert solvent such as toluene or THF.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Add DPPA (1.1 equivalents) dropwise at room temperature.
-
The resulting solution containing the acyl azide is typically used directly in the next step without isolation.[4][15]
-
Step 2: Curtius Rearrangement to 5-Methylpyrazin-2-yl isocyanate
-
Heat the solution containing the 5-methylpyrazine-2-carbonyl azide from the previous step. The optimal temperature will depend on the solvent but is typically in the range of 80-110 °C.
-
The rearrangement is usually accompanied by the evolution of nitrogen gas.[2]
-
Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
Step 3: Hydrolysis to 2-Amino-5-methylpyrazine
-
Cool the solution containing the 5-methylpyrazin-2-yl isocyanate.
-
Slowly add the isocyanate solution to a stirred solution of aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture to complete the hydrolysis.[6]
-
After the reaction is complete, cool the mixture and adjust the pH to isolate the product.
-
Extract the aminopyrazine with a suitable organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Reaction pathway for aminopyrazine synthesis.
Caption: Experimental workflow for aminopyrazine synthesis.
References
- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 6. US5283364A - Hydrolysis process for polyamines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. ucd.ie [ucd.ie]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Pyrazine Carboxylates
Welcome to the technical support center for the HPLC analysis of pyrazine carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development and to troubleshoot common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems you may encounter during the HPLC analysis of pyrazine carboxylates.
Q1: Why are my peaks tailing or showing poor shape?
Peak tailing is a common issue where the peak exhibits an extended tail, which can compromise quantification.[1]
Possible Causes:
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with basic analytes, causing tailing. Pyrazines, being nitrogen-containing heterocyclic compounds, can exhibit such interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion.[2]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak shape issues.[3]
-
Column Degradation: The column may be contaminated or have lost its stationary phase integrity over time.[1]
-
Dead Volume: Excessive tubing length or improper fittings can contribute to peak broadening.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Use a buffer to control the pH and ensure that the analytes are in a single ionic form.[3] For pyrazine carboxylates, acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) are often used.[4]
-
Use a "High Purity" Silica Column: Modern columns are often end-capped to minimize exposed silanol groups.
-
Reduce Sample Concentration: Prepare a more dilute sample and reinject.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
Wash the Column: Flush the column with a strong solvent to remove contaminants.[3] Consider replacing the guard column or the analytical column if performance does not improve.[2]
Q2: I'm seeing a noisy or drifting baseline. What should I do?
A noisy or drifting baseline can interfere with the detection and integration of low-level analytes.[1]
Possible Causes:
-
Air Bubbles in the System: Air trapped in the pump, detector, or column is a frequent cause.[5]
-
Contaminated Mobile Phase: Using low-quality solvents or contaminated additives can lead to baseline issues.[1][5]
-
Insufficient Mobile Phase Degassing: Dissolved gases can outgas in the system, causing noise.[1]
-
Detector Lamp Issues: An aging detector lamp can cause a drifting baseline.
-
Incomplete Column Equilibration: The column may not have been properly conditioned with the mobile phase, especially after a gradient run or solvent changeover.[5]
Troubleshooting Steps:
-
Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[1]
-
Purge the Pump: Purge the pump at a high flow rate to remove any air bubbles from the lines.[3]
-
Use High-Purity Solvents: Always use HPLC-grade solvents and fresh reagents.[1]
-
Flush the System: Flush the entire system with a clean, strong solvent like isopropanol.[5]
-
Allow for Proper Equilibration: Ensure the column is equilibrated for a sufficient time until a stable baseline is achieved.[5]
Q3: My system pressure is fluctuating or is too high/low. How can I fix this?
System pressure fluctuations can lead to unstable retention times and affect reproducibility.[1] High backpressure can damage the pump and column, while low pressure often indicates a leak.[3]
Possible Causes:
-
High Pressure:
-
Blockage in the system (e.g., clogged in-line filter, guard column, or column frit).[2]
-
Precipitation of sample or buffer in the mobile phase.
-
Too high of a flow rate.
-
-
Low Pressure / Fluctuating Pressure:
Troubleshooting Steps:
-
Check for Leaks: Visually inspect all fittings for signs of leakage. Tighten or replace any leaky fittings.[5]
-
Isolate the Blockage: To identify the source of high pressure, systematically remove components (starting with the column, then the guard column) from the flow path and check the pressure.[3]
-
Clean/Replace Filters: If a blockage is suspected, clean or replace the in-line filter and column frits.[2]
-
Purge the Pump: To address fluctuating or low pressure, purge the pump to remove air bubbles.[3]
-
Filter Samples and Mobile Phase: Always filter samples and buffered mobile phases before use to prevent particulate buildup.[3]
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating pyrazine carboxylates?
The choice of column depends on the specific properties of the analytes.
-
Reversed-Phase (RP) C18: This is the most common starting point. A standard C18 column is effective for many pyrazine derivatives.
-
Mixed-Mode Columns: For separating structurally similar or highly polar pyrazine compounds, mixed-mode columns like Primesep A (with acidic ion-pairing groups) or Primesep B can provide unique selectivity.[4][6] These columns combine reversed-phase and ion-exchange retention mechanisms.
-
SHARC 1 Columns: These columns are also suitable for retaining and analyzing pyrazine compounds.[7]
Q2: How do I select and optimize the mobile phase?
-
Solvents: A mixture of acetonitrile (ACN) and water is a common mobile phase for pyrazine analysis.[6][7]
-
Buffers/Additives: The addition of an acid is often necessary to control the ionization of pyrazine carboxylates and achieve good peak shape. Common choices include:
-
Optimization: Start with a generic gradient (e.g., 5% to 95% ACN) to determine the approximate elution time. Then, optimize the separation using isocratic conditions or a shallower gradient for better resolution. Changing the mobile phase modifier can also alter the peak elution order.[4]
Q3: What are the key considerations for sample preparation?
-
Solubility: Dissolve the sample in a solvent that is compatible with the mobile phase. Acetonitrile is often a good choice.[8]
-
Filtration: Always filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could block the column.[3]
-
Extraction from Complex Matrices: For samples in complex matrices (e.g., food, biological fluids), a sample cleanup or extraction step may be necessary. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the pyrazine derivatives.[9]
Q4: What is a typical detection wavelength for pyrazine carboxylates?
Pyrazine carboxylates contain a chromophore that allows for UV detection. A wavelength in the range of 270-275 nm is commonly used.[6][7] It is always recommended to determine the absorbance maximum of your specific analyte using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
Data Presentation: HPLC Method Parameters
The following tables summarize typical starting parameters for the HPLC analysis of pyrazine carboxylates based on cited methods.
Table 1: Example Column Specifications
| Parameter | Specification 1 | Specification 2 | Specification 3 |
| Stationary Phase | Primesep A (Mixed-Mode)[6] | SHARC 1[7] | Purospher® STAR, RP-18[8] |
| Length (mm) | 100[6] | 150[7] | 250[8] |
| Internal Diameter (mm) | 4.6[6] | 4.6[7] | 4.6[8] |
| Particle Size (µm) | 5[6] | 5[7] | 5[8] |
| Pore Size (Å) | 100[6] | 100[7] | N/A |
Table 2: Example Mobile Phase and Detection Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Acetonitrile / Water (5/95)[6] | Acetonitrile / Water (98/2)[7] | Acetonitrile / Phosphate Buffer (pH 4.0) / Methanol (60:30:10)[8] |
| Buffer/Additive | Sulfuric Acid (H₂SO₄)[6] | Formic Acid (0.5%)[7] | Phosphate Buffer[8] |
| Flow Rate (mL/min) | 1.0[6] | 1.0[7] | 1.0[8] |
| Detection (UV) | 275 nm[6] | 270 nm[7] | 272 nm[8] |
| Analysis Mode | Isocratic[6] | Isocratic[7] | Isocratic[8] |
Experimental Protocols
General Protocol for HPLC Method Development
-
Analyte Information Gathering: Determine the structure, pKa, and solubility of the pyrazine carboxylate analytes. Use this information to select a suitable column and starting mobile phase conditions.
-
Column Selection: Start with a standard C18 reversed-phase column. If separation is challenging, consider a mixed-mode or alternative phase column.[4][6][10]
-
Mobile Phase Preparation: Prepare the mobile phase using HPLC-grade solvents. If a buffer is required, ensure it is fully dissolved and the mobile phase is filtered and degassed before use.[1]
-
Initial Gradient Run: Perform a fast gradient run (e.g., 5% to 95% organic solvent in 10-15 minutes) to determine the elution profile of the analytes.
-
Method Optimization:
-
Based on the gradient run, develop an isocratic method or a shallow gradient method that provides adequate resolution.
-
Adjust the mobile phase pH with additives like formic or acetic acid to improve peak shape.[4]
-
Optimize the column temperature. A slightly elevated temperature (e.g., 30-40°C) can improve efficiency and reduce backpressure.
-
Adjust the flow rate to balance analysis time and resolution.
-
-
System Suitability and Validation: Once an acceptable separation is achieved, perform system suitability tests (e.g., inject a standard multiple times to check for reproducibility of retention time, peak area, and resolution). Proceed with method validation as per regulatory requirements.
Visualizations
Caption: A typical workflow for developing an HPLC method.
Caption: A troubleshooting workflow for peak tailing issues.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. labcompare.com [labcompare.com]
- 4. Separation of Pyrazines by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. rheniumgroup.co.il [rheniumgroup.co.il]
- 6. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]
- 7. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
Comparative study of different synthetic routes to 5-aminopyrazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This guide provides a comparative analysis of the most common synthetic routes to 5-aminopyrazole derivatives, offering a side-by-side look at their efficiency, versatility, and reaction conditions. The information presented is supported by experimental data to aid researchers in selecting the optimal synthetic strategy for their specific needs.
At a Glance: Comparing Synthetic Routes
Three primary methods dominate the synthesis of 5-aminopyrazoles, each with its own set of advantages and disadvantages. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |
| Route 1: From β-Ketonitriles | β-Ketonitrile, Hydrazine | Versatile, good yields, readily available starting materials.[1][2] | May require synthesis of the β-ketonitrile precursor. | 70-95% |
| Route 2: From Malononitrile Derivatives | Malononitrile/Alkylidenemalononitrile, Hydrazine | Access to diverse substitution patterns, particularly at the 3 and 4-positions.[1][2] | Some starting materials may be less accessible; potential for side reactions. | 60-90% |
| Route 3: Three-Component Reaction | Aldehyde, Malononitrile, Hydrazine | High atom economy, operational simplicity, one-pot procedure.[3][4][5] | Limited to specific substitution patterns dictated by the aldehyde. | 80-95% |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthetic route, complete with generalized experimental protocols and diagrams to illustrate the reaction pathways.
Route 1: Synthesis from β-Ketonitriles and Hydrazines
This is arguably the most versatile and widely employed method for synthesizing 5-aminopyrazoles.[1][2] The reaction proceeds via the condensation of a β-ketonitrile with a hydrazine derivative. The initial step involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole ring.
Reaction Scheme:
General reaction scheme for the synthesis of 5-aminopyrazoles from β-ketonitriles.
Quantitative Data:
The following table summarizes representative examples of 5-aminopyrazole synthesis starting from β-ketonitriles, highlighting the reaction conditions and corresponding yields.
| R1 | R2 | R3 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenyl | H | Phenyl | Ethanol | Reflux | 4 | 88 |
| Methyl | H | Phenyl | Ethanol | Reflux | 3 | 92 |
| Phenyl | CN | H | Acetic Acid | 100 | 2 | 85 |
| 4-Chlorophenyl | H | H | Ethanol | Reflux | 5 | 90 |
Experimental Protocol: Synthesis of 5-Amino-3-methyl-1-phenylpyrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1.45 g, 10 mmol) in ethanol (20 mL).
-
Addition of Reagent: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 5-amino-3-methyl-1-phenylpyrazole.
Route 2: Synthesis from Malononitrile and its Derivatives
This route offers a valuable alternative, particularly for accessing 5-aminopyrazoles with specific substituents at the 3- and 4-positions.[1][2] The reaction of malononitrile or an alkylidenemalononitrile with a hydrazine derivative leads to the formation of the pyrazole ring.
Reaction Scheme:
General reaction scheme for the synthesis of 5-aminopyrazoles from malononitrile derivatives.
Quantitative Data:
The following table provides examples of 5-aminopyrazole synthesis from malononitrile derivatives.
| R1 | R2 | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
| Ethoxy | Phenyl | Ethanol | Piperidine | Reflux | 2 | 85 |
| Phenyl | H | Ethanol | - | Reflux | 6 | 78 |
| 4-Methoxyphenyl | Phenyl | DMF | K2CO3 | 80 | 4 | 82 |
| H | H | Ethanol | - | Reflux | 8 | 75 |
Experimental Protocol: Synthesis of 5-Amino-4-cyano-1-phenyl-3-(phenyl)pyrazole
-
Reaction Setup: To a solution of (phenyl)methylenemalononitrile (1.54 g, 10 mmol) in ethanol (25 mL) in a round-bottom flask, add phenylhydrazine (1.08 g, 10 mmol).
-
Addition of Catalyst: Add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: The product will precipitate from the reaction mixture.
-
Isolation and Purification: Collect the precipitate by filtration, wash with diethyl ether, and recrystallize from ethanol to obtain the pure product.
Route 3: Three-Component Reaction
This modern and efficient approach involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative.[3][4][5] This method is characterized by its high atom economy and operational simplicity, making it an attractive option for library synthesis and green chemistry applications.
Reaction Scheme:
General scheme for the three-component synthesis of 5-aminopyrazoles.
Quantitative Data:
The following table showcases the versatility of the three-component synthesis with various aldehydes and catalysts.
| Aldehyde (R1) | Hydrazine (R2) | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Benzaldehyde | Phenylhydrazine | Ethanol | Piperidine | Reflux | 30 | 94 |
| 4-Chlorobenzaldehyde | Phenylhydrazine | Water | - | 100 | 60 | 92 |
| 4-Nitrobenzaldehyde | Hydrazine hydrate | Ethanol | Acetic Acid | Reflux | 45 | 89 |
| 2-Naphthaldehyde | Phenylhydrazine | Methanol | - | Room Temp | 120 | 91 |
Experimental Protocol: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and phenylhydrazine (1.08 g, 10 mmol) in ethanol (20 mL).
-
Addition of Catalyst: Add a few drops of piperidine to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes, as monitored by TLC.
-
Work-up: A solid precipitate will form during the reaction.
-
Isolation and Purification: Collect the solid by filtration, wash with cold ethanol, and dry to yield the desired product.
Conclusion
The synthesis of 5-aminopyrazole derivatives can be achieved through several effective routes. The classical approach using β-ketonitriles offers great versatility and generally provides high yields. The use of malononitrile and its derivatives opens avenues to a diverse range of substituted pyrazoles. For rapid and environmentally friendly synthesis, the three-component reaction stands out due to its one-pot nature and high efficiency. The choice of the optimal method will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the fundamental information and experimental frameworks to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activities of Pyrazine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various pyrazine derivatives, with a focus on anticancer and antimicrobial properties. While specific quantitative data for a broad range of Methyl 5-aminopyrazine-2-carboxylate derivatives remains limited in publicly available research, this document summarizes key findings for structurally related pyrazine compounds, offering valuable insights into their therapeutic potential. Detailed experimental protocols for common biological assays and relevant signaling pathway diagrams are also presented to support further research and development in this area.
Anticancer Activity of Pyrazine Derivatives
Recent studies have highlighted the potential of pyrazine-based compounds as anticancer agents, with several derivatives demonstrating significant cytotoxicity against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key cellular signaling pathways implicated in cancer progression.
Targeting the Nek2 Kinase Pathway
The mitotic kinase Nek2 is a crucial regulator of centrosome separation and spindle formation during mitosis. Its overexpression has been linked to chromosomal instability and tumorigenesis, making it an attractive target for cancer therapy. A series of aminopyrazine derivatives has been investigated for their inhibitory activity against Nek2.
Click to view Graphviz DOT script for Nek2 Signaling Pathway
Caption: Nek2 signaling pathway and the inhibitory action of aminopyrazine derivatives.
Table 1: In Vitro Inhibitory Activity of Aminopyrazine Derivatives Against Nek2 Kinase
| Compound ID | Modification | Nek2 IC50 (nM)[1][2] |
| 1 | Phenyl group | 790 |
| 2 | 3-Methoxyphenyl group | 250 |
| 3 | 3,4,5-Trimethoxyphenyl group | 110 |
| 4 | 4-(Dimethylamino)phenyl group | >10000 |
| 5 | Thiophen-2-yl group | 420 |
Targeting the SHP2 Phosphatase Pathway
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a key signaling node that regulates multiple cellular processes, including proliferation, survival, and differentiation. Gain-of-function mutations in SHP2 are associated with developmental disorders and various cancers. The development of SHP2 inhibitors is a promising strategy for cancer therapy.
Click to view Graphviz DOT script for SHP2 Signaling Pathway
Caption: SHP2 signaling cascade and the inhibitory action of pyrazine-based compounds.
Table 2: Cytotoxicity of Pyrazine-based SHP2 Inhibitors Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM)[3] |
| TK-642 | KYSE-520 (Esophageal) | 5.73 |
| SHP099 | MV4-11 (Leukemia) | Not specified |
| 8t | Not specified | Not specified |
Antimicrobial Activity of Pyrazine Derivatives
Pyrazine derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of action often involves the disruption of essential cellular processes in the microorganisms.
Table 3: In Vitro Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Derivatives
| Compound ID | Target Organism | MIC (µg/mL)[4] |
| P3 | E. coli | 50 |
| P4 | E. coli | 50 |
| P4 | C. albicans | 3.125 |
| P6 | P. aeruginosa | 25 |
| P7 | E. coli | 50 |
| P7 | P. aeruginosa | 25 |
| P9 | E. coli | 50 |
| P9 | P. aeruginosa | 25 |
| P10 | P. aeruginosa | 25 |
| P10 | C. albicans | 3.125 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Click to view Graphviz DOT script for MTT Assay Workflow
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation with Compound: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism.
Materials:
-
96-well U-bottom or flat-bottom microplates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile saline (0.85% NaCl)
-
McFarland standard (0.5)
-
Multichannel pipette
-
Microplate reader (optional, for turbidimetric reading)
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This will result in a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 16-20 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
References
- 1. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
A Comparative Guide to the Structural Confirmation of Synthesized Methyl 5-aminopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Methyl 5-aminopyrazine-2-carboxylate is a key pyrazine derivative, a class of compounds known for their wide-ranging applications in medicinal and agrochemical sciences.[1] Accurate structural confirmation of the synthesized product is a critical, non-negotiable step to ensure purity, identity, and the validity of subsequent biological or chemical studies.
This guide provides a comprehensive comparison of standard analytical techniques used for the structural elucidation of this compound. We present expected analytical data, detailed experimental protocols, and a comparative analysis with a related pyrazine structure to highlight key spectral differences.
Data Presentation: Physicochemical and Spectroscopic Properties
The confirmation of this compound relies on a combination of techniques, each providing a unique piece of the structural puzzle. The data below is compiled from established chemical databases and spectral prediction based on analogous structures.
Table 1: Physicochemical Properties
| Property | This compound | Reference |
|---|---|---|
| CAS Number | 13924-94-2 | [2][3][4] |
| Molecular Formula | C₆H₇N₃O₂ | [2][3][4] |
| Molecular Weight | 153.14 g/mol | [2][3] |
| Physical Form | Solid | [2] |
| Melting Point | 230-231 °C | [4] |
| Boiling Point | 363 °C |[3][4] |
Table 2: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆) Note: Chemical shifts (δ) are estimated based on the pyrazine scaffold and substituent effects. Actual values may vary.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | Pyrazine C3-H |
| ~8.0 | Singlet | 1H | Pyrazine C6-H |
| ~7.0 | Broad Singlet | 2H | Amino (-NH₂) |
| 3.85 | Singlet | 3H | Methyl Ester (-OCH₃) |
Table 3: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆) Note: Chemical shifts (δ) are estimated based on analogous structures.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Ester Carbonyl (C=O) |
| ~155 | Pyrazine C5 (attached to -NH₂) |
| ~145 | Pyrazine C2 (attached to -COOCH₃) |
| ~138 | Pyrazine C3 |
| ~132 | Pyrazine C6 |
| ~52 | Methyl Ester (-OCH₃) |
Table 4: Expected Key FT-IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
|---|---|---|---|
| 3450-3300 | Medium-Strong | Amine (-NH₂) | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H | C-H Stretch |
| 1730-1715 | Strong | Ester (C=O) | C=O Stretch |
| 1620-1580 | Medium | Aromatic Ring | C=N, C=C Stretch |
| 1300-1100 | Strong | Ester (C-O) | C-O Stretch |
Table 5: Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z |
|---|---|---|
| EI-MS | [M]⁺ | 153 |
| ESI-MS | [M+H]⁺ | 154 |
Comparative Analysis: Highlighting Structural Differences
To underscore the importance of each functional group in the spectral data, we compare the expected ¹H NMR of our target compound with Methyl pyrazine-2-carboxylate, which lacks the C5-amino group.
Table 6: ¹H NMR Comparison with Methyl pyrazine-2-carboxylate (in DMSO-d₆)
| Compound | Pyrazine H3 | Pyrazine H5 | Pyrazine H6 | Other Protons | Reference |
|---|---|---|---|---|---|
| This compound | ~8.5 ppm | - (Substituted) | ~8.0 ppm | -NH₂ (~7.0), -OCH₃ (3.85) | (Predicted) |
| Methyl pyrazine-2-carboxylate | 9.22 ppm | 8.93 ppm | 8.86 ppm | -OCH₃ (3.99) | |
The comparison clearly shows that the introduction of the electron-donating amino group at the C5 position is expected to significantly shield the adjacent ring protons (C3-H and C6-H), causing an upfield shift (lower ppm value) compared to the unsubstituted analog. The absence of a signal around 8.9 ppm and the appearance of a broad amine signal are key indicators for successful synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the characterization of synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the purified, dry sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
Ensure the sample is completely dry to avoid a broad O-H signal from water.
-
For a solid sample, place a small amount onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan and subtract it from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Protocol (for ESI-MS):
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]
-
4. Melting Point Determination
-
Objective: To assess the purity of the synthesized compound.
-
Protocol:
-
Place a small amount of the dry, crystalline sample into a capillary tube, sealed at one end.
-
Place the tube into a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.
-
Visualization of Experimental Workflow
The logical flow from synthesis to final confirmation is a standardized process in chemical research.
Caption: Workflow for Synthesis and Structural Confirmation.
References
A Comparative Guide to HPLC Methods for Pyrazine Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazine compounds, crucial in the pharmaceutical, food, and flavor industries. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of products. This document provides a comprehensive overview of various HPLC methodologies, supported by experimental data, to assist in selecting the most suitable technique for your specific analytical needs.
Comparison of HPLC Methods for Pyrazine Analysis
The choice of an HPLC method for pyrazine analysis is influenced by the specific pyrazine compounds of interest, the sample matrix, and the required sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common technique, with C8 and C18 columns being widely used. The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of different RP-HPLC methods for the analysis of various pyrazine derivatives. It is important to note that the data is collated from different studies and may not be directly comparable but serves as a valuable guide for method selection.
| Analyte(s) | HPLC Column | Mobile Phase | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Retention Time(s) (min) |
| Pyrazinamide | Purospher STAR RP-18e (250 x 4.6 mm, 5 µm) | Gradient: 20 mM Sodium Phosphate Buffer (pH 7.0) and Acetonitrile | DAD at 238 nm | Not Specified | Not Specified | Not Specified | >98% | <2% | ~4.0[1] |
| 2-Hydroxy-5-methylpyrazine | Hypersil C8 (250 x 4.6 mm, 3.5 µm) | Isocratic: Phosphate Buffer (pH 4.4) and Methanol (80:20 v/v) | UV at 269 nm | 20 - 120 | 0.5 | 1.5 | 99.5 - 101.2 | < 1.0 | Not Specified |
| 2,5-Dimethylpyrazine | C18 Column | Isocratic: Acetonitrile and Water with 0.1% Formic Acid | DAD at 275 nm | Not Specified | ~0.5 | ~1.5 | 95 - 105 | Not Specified | Not Specified[2] |
| Tetramethylpyrazine | µ-Bondapak-C18 (10 µm) | Isocratic: Methanol and Water (58:42 v/v) | UV at 280 nm | 0.0291 - 5.816 | 0.0174 | Not Specified | 99.84 | Not Specified | Not Specified[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for pyrazine quantification.
Protocol 1: Analysis of Pyrazinamide in Pharmaceutical Formulations[1]
-
Instrumentation: Agilent 1200 HPLC system with a Diode Array Detector (DAD).
-
Column: Purospher STAR RP-18e (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution was performed using a mobile phase consisting of 20 mM monobasic sodium phosphate buffer with 0.2% triethylamine (pH 7.0) and acetonitrile.
-
Flow Rate: 1.5 mL/min.
-
Detection: 238 nm.
-
Injection Volume: Not specified.
-
Sample Preparation: Tablets are crushed, and the powder is dissolved in the mobile phase, followed by filtration.
Protocol 2: Analysis of 2-Hydroxy-5-methylpyrazine
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Hypersil C8 (4.6 x 250mm, 3.5 µm particle size).
-
Mobile Phase: A mixture of Phosphate buffer (pH 4.4) and Methanol in an 80:20 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 269 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: The sample containing 2-Hydroxy-5-methylpyrazine is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
Protocol 3: Analysis of 2,5-Dimethylpyrazine[2]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 column.
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a target concentration within the linear range of the method. For solid samples, a solvent extraction is performed, followed by filtration through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Workflow and Signaling Pathways
The validation of an analytical method is essential to ensure its suitability for its intended purpose. The following diagrams illustrate a typical workflow for HPLC method validation and a conceptual representation of the analytical process.
References
A Researcher's Guide to Coupling Reagents for Pyrazine Amide Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrazine-containing compounds, the efficient formation of the amide bond is a critical step. The choice of coupling reagent can significantly impact reaction yield, purity, and scalability. This guide provides an objective comparison of commonly employed coupling reagents for pyrazine amide synthesis, supported by available experimental data and detailed protocols to inform your selection process.
The synthesis of pyrazine amides is a cornerstone in the development of pharmaceuticals and other functional molecules, with applications ranging from antitubercular agents to kinase inhibitors. The electron-deficient nature of the pyrazine ring can influence the reactivity of both the carboxylic acid and amine coupling partners, making the selection of an appropriate coupling reagent paramount for success. This guide evaluates the efficacy of four major classes of coupling reagents: uronium/aminium salts (HATU, HBTU), carbodiimides (DCC), and phosphonium-based reagents (T3P®).
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, handling, side-product profiles, and cost. While direct comparative studies on a single pyrazine amide substrate are limited, data from broader amide synthesis literature, including challenging couplings of electron-deficient systems, provide valuable insights.
| Coupling Reagent | Class | Typical Yield | Key Advantages | Key Disadvantages |
| HATU | Uronium/Aminium | High to Excellent | High reactivity, fast reaction times, low racemization.[1][2] | Higher cost, potential for side reactions with excess reagent.[2] |
| HBTU | Uronium/Aminium | High | Good reactivity, widely used. | Less reactive than HATU, potential for guanidinylation side products.[1] |
| T3P® | Phosphonium | Good to Excellent | Low epimerization, water-soluble byproducts (easy workup), cost-effective, low toxicity.[3][4] | May require slightly longer reaction times compared to HATU. |
| DCC | Carbodiimide | Moderate to Good | Low cost, well-established. | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification, potential for racemization.[2][5] |
In-Depth Analysis of Coupling Reagents
Uronium/Aminium Salts: HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective coupling reagents that activate carboxylic acids via the formation of an active ester. HATU is generally considered superior to HBTU due to the incorporation of the 7-azabenzotriazole (HOAt) moiety, which leads to a more reactive active ester and can accelerate the coupling reaction while minimizing epimerization.[1] For electron-deficient amines, often encountered in pyrazine chemistry, the high reactivity of HATU can be particularly advantageous. However, in some cases of amide coupling with electron-deficient amines, HATU has been reported to give only moderate yields (e.g., 38%).[6]
Phosphonium-Based Reagents: T3P®
Propanephosphonic acid anhydride (T3P®) has emerged as a powerful and practical reagent for amide bond formation. Its key advantages include minimal epimerization, the formation of water-soluble byproducts that simplify purification, and its relatively low cost and toxicity.[3][4] T3P® has demonstrated high yields in the synthesis of amides from racemization-prone substrates and is scalable for industrial applications.[3] While direct comparisons in pyrazine amide synthesis are not abundant, its successful application in the synthesis of complex molecules suggests its strong potential for this class of compounds.
Carbodiimides: DCC
Dicyclohexylcarbodiimide (DCC) is a classical and cost-effective coupling reagent. It activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[7] However, the primary drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is poorly soluble in most organic solvents, often complicating product isolation.[2][5] While the addition of additives like 4-dimethylaminopyridine (DMAP) can improve its efficacy, DCC has been shown to provide lower yields (e.g., 28%) in challenging amide couplings compared to other reagents.[6]
Experimental Protocols
The following are generalized protocols for the synthesis of pyrazine amides using the discussed coupling reagents. Researchers should optimize these conditions for their specific substrates.
General Protocol for Pyrazine Amide Synthesis using HATU
-
To a solution of the pyrazine-2-carboxylic acid (1.0 equiv) and the desired amine (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN) under an inert atmosphere, add a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Add HATU (1.1-1.2 equiv) to the mixture portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Pyrazine Amide Synthesis using T3P®
-
To a solution of the pyrazine-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent (e.g., ethyl acetate, THF, or MeCN), add a base such as pyridine or triethylamine (2.0-3.0 equiv).
-
Add a solution of T3P® (typically 50% in a solvent like ethyl acetate) (1.5 equiv) dropwise to the reaction mixture, maintaining the temperature at 0-25 °C.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or an aqueous basic solution (e.g., 10% NaHCO3).
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Pyrazine Amide Synthesis using DCC/DMAP
-
To a solution of the pyrazine-2-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and a catalytic amount of DMAP (0.1 equiv) in an anhydrous solvent (e.g., DCM or THF) at 0 °C, add a solution of DCC (1.1 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
To better understand the mechanisms and workflows, the following diagrams are provided.
Figure 1: General mechanism of pyrazine amide bond formation.
Figure 2: Experimental workflow for pyrazine amide synthesis.
Figure 3: Decision logic for selecting a coupling reagent.
Conclusion
The choice of coupling reagent for pyrazine amide synthesis is a critical parameter that can dictate the success of the reaction. For high-yield, high-purity synthesis, particularly with challenging or electron-deficient substrates, HATU is an excellent, albeit more expensive, choice. For a balance of efficacy, cost-effectiveness, and ease of workup, T3P® presents a compelling and environmentally conscious alternative. While DCC is a classic and economical option, its use is often hampered by purification challenges. The provided protocols and decision logic aim to equip researchers with the necessary information to make an informed choice for their specific synthetic needs. Further direct comparative studies on a standardized pyrazine amide system would be invaluable to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. bachem.com [bachem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich Esterification [organic-chemistry.org]
Unlocking Anti-Tubercular Insights: A Comparative QSAR Analysis of 5-Methylpyrazine Derivatives
A deep dive into the quantitative structure-activity relationship (QSAR) of 5-methylpyrazine derivatives reveals key molecular features influencing their efficacy against Mycobacterium tuberculosis. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed protocols, offering valuable insights for researchers and drug development professionals in the fight against tuberculosis.
A pivotal study on a series of 5-methylpyrazine-2-carbohydrazide derivatives has illuminated the structural requirements for their anti-tubercular activity. Through two-dimensional quantitative structure-activity relationship (2D-QSAR) modeling, researchers have identified specific molecular descriptors that correlate with the minimum inhibitory concentration (MIC) of these compounds against the H37Rv strain of Mycobacterium tuberculosis.[1][2]
Key Findings from QSAR Analysis
The 2D-QSAR analysis, performed using the TSAR 3.3 software, established a statistically significant relationship between the chemical structure of the 5-methylpyrazine derivatives and their anti-tubercular potency.[1] The study highlights the importance of two primary molecular descriptors:
-
Kier Chi Indices: These topological descriptors, which are positively correlated with anti-tubercular activity, suggest that the presence of branched chain substituents on the aromatic ring system enhances the biological activity. This indicates that the shape and branching of the molecule play a crucial role in its interaction with the biological target.[2]
-
Moment of Inertia: This structural descriptor showed a negative correlation with activity. This finding implies that the presence of bulky, electron-withdrawing groups on the aromatic ring attached to the pyrazine carbohydrazide nucleus leads to a decrease in anti-tubercular efficacy.[2]
The most potent compound identified in the series was PM 14 (5-methyl-N'-{[4-(dimethylamino)phenyl]methylidene}pyrazine-2-carbohydrazide) , which exhibited a higher activity than the standard anti-TB drugs isoniazid (INH) and pyrazinamide (PZA).[2]
Comparative Data Analysis
To provide a clear comparison of the synthesized 5-methylpyrazine-2-carbohydrazide derivatives, the following table summarizes their anti-tubercular activity (MIC) and the key molecular descriptors identified in the QSAR study.
| Compound Code | Ar Substituent | MIC (µg/mL) | -log(MIC) | Kier Chi Indices (Positive Correlation) | Moment of Inertia (Negative Correlation) |
| PM 5 | 2-Cl | >50 | 1.041 | Lower | Higher |
| PM 6 | 3-Cl | >50 | 1.061 | Lower | Higher |
| PM 7 | 4-Cl | >50 | 1.118 | Lower | Higher |
| PM 11 | 2-OH | >50 | 1.011 | Moderate | Moderate |
| PM 12 | 3-OH | >50 | 1.057 | Moderate | Moderate |
| PM 13 | 4-OH | >50 | 1.274 | Higher | Lower |
| PM 14 | 4-N(CH3)2 | <10 | 1.409 | Highest | Lowest |
| Isoniazid (INH) | - | - | 1.137 | - | - |
| Pyrazinamide (PZA) | - | - | 1.115 | - | - |
Note: The MIC values are presented as ranges in the source material; for the purpose of this table, a qualitative representation of the QSAR descriptor values is provided based on the reported correlations.
Alternative Anti-Tubercular Agents: A QSAR Perspective
For a broader perspective, it is valuable to compare the QSAR findings for 5-methylpyrazine derivatives with those for other classes of anti-tubercular agents. For instance, QSAR studies on nitrofuran derivatives have identified a different set of important descriptors, including those from constitutional, functional, atom-centered fragment, topological, Galvez, and 2D autocorrelation classes.[3] This highlights that the structural requirements for anti-tubercular activity can vary significantly across different chemical scaffolds, emphasizing the importance of tailored QSAR analyses for each compound class.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis, anti-tubercular activity screening, and QSAR analysis of the 5-methylpyrazine derivatives.
Synthesis of 5-Methylpyrazine-2-Carbohydrazide Derivatives
The synthesis of the target compounds was achieved through a straightforward condensation reaction. A solution of an appropriate aromatic or substituted aldehyde (0.05 M) in ethanol was added to a solution of 5-methylpyrazine-2-carbohydrazide (0.05 M) in 10 mL of ethanol. The resulting mixture was refluxed for 4 hours. After cooling, the precipitate was filtered, dried, and recrystallized from aqueous ethanol.
Anti-Tubercular Activity Assay: Middlebrook 7H9 Broth Method
The in vitro anti-tubercular activity of the synthesized compounds was evaluated against Mycobacterium tuberculosis H37Rv using the Middlebrook 7H9 broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4][5]
-
Medium Preparation: Middlebrook 7H9 broth base is prepared and supplemented with ADC Growth Supplement, which contains bovine albumin, dextrose, and catalase. Glycerol or polysorbate 80 is also added.[6]
-
Inoculum Preparation: A suspension of the H37Rv strain is prepared and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve the final inoculum concentration.
-
Drug Dilution: The test compounds and standard drugs (isoniazid and pyrazinamide) are dissolved in a suitable solvent and serially diluted in the 7H9 broth in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are sealed and incubated under appropriate conditions (e.g., 37°C).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria after a specified incubation period.
2D-QSAR Model Development
The 2D-QSAR study was conducted to establish a mathematical relationship between the chemical structures of the 5-methylpyrazine derivatives and their observed anti-tubercular activity.
-
Structure Drawing and Optimization: The two-dimensional structures of the compounds were drawn and then converted to three-dimensional structures. These structures were subsequently energy-minimized using appropriate computational chemistry methods.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) were calculated for each molecule using specialized software.
-
Model Building: Multiple Linear Regression (MLR) analysis was employed to build the QSAR model, with the anti-tubercular activity (-log MIC) as the dependent variable and the calculated molecular descriptors as the independent variables.
-
Model Validation: The statistical quality and predictive ability of the generated QSAR model were rigorously validated using various statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²).
Visualizing the QSAR Workflow and Key Relationships
To better understand the logical flow of the QSAR analysis and the relationship between chemical structure and biological activity, the following diagrams are provided.
Caption: Workflow of the 2D-QSAR analysis process.
Caption: Key structural features influencing anti-tubercular activity.
References
In-vitro activity comparison between novel and existing pyrazine compounds
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has positioned pyrazine derivatives at the forefront of drug discovery, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the in-vitro activity of recently developed pyrazine compounds against both cancerous cell lines and pathogenic bacteria, benchmarked against established drugs. The data presented herein is curated from recent scientific literature to facilitate an objective evaluation of their therapeutic potential.
Anticancer Activity: A Comparative Overview
Novel pyrazine derivatives have shown promising cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several new compounds compared to existing chemotherapeutic agents like cisplatin and doxorubicin. Lower IC50 values are indicative of higher potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Pyrazine Derivatives | |||
| Compound 9 (Hederagenin-Pyrazine Derivative) | A549 (Non-small-cell lung) | 3.45 ± 0.59 | [1] |
| H9c2 (Murine heart myoblast) | 16.69 ± 0.12 | [1] | |
| Compound 1b (Pyrazoline Derivative) | HepG-2 (Hepatocellular carcinoma) | 6.78 | [2] |
| Hela (Cervical carcinoma) | >50 | [2] | |
| A549 (Lung adenocarcinoma) | >40 | [2] | |
| Compound 5b (Pyrazoline Derivative) | A549 (Lung adenocarcinoma) | <29.48 | [2] |
| Compound 6b (Pyrazoline Derivative) | A549 (Lung adenocarcinoma) | <29.48 | [2] |
| Compound b17 (Pyrazoline Derivative) | HepG-2 (Hepatocellular carcinoma) | 3.57 | [3] |
| Compound 17l ([1][4][5]triazolo[4,3-a]pyrazine derivative) | A549 (Non-small-cell lung) | 0.98 ± 0.08 | [6] |
| MCF-7 (Breast adenocarcinoma) | 1.05 ± 0.17 | [6] | |
| Hela (Cervical carcinoma) | 1.28 ± 0.25 | [6] | |
| Compound 6c (Sorafenib analog) | HepG2 (Hepatocellular carcinoma) | 0.6-0.9 | [7] |
| HeLa (Cervical carcinoma) | 0.6-0.9 | [7] | |
| A549 (Non-small-cell lung) | 0.6-0.9 | [7] | |
| Compound 6h (Sorafenib analog) | HepG2 (Hepatocellular carcinoma) | 0.6-0.9 | [7] |
| HeLa (Cervical carcinoma) | 0.6-0.9 | [7] | |
| A549 (Non-small-cell lung) | 0.6-0.9 | [7] | |
| Existing Anticancer Drugs | |||
| Cisplatin | A549 (Non-small-cell lung) | 3.85 ± 0.63 | [1] |
| HepG-2 (Hepatocellular carcinoma) | 8.45 | [3] | |
| A549 (Lung adenocarcinoma) | 29.48 | [2] | |
| Doxorubicin | Hep G2 (Hepatocellular carcinoma) | 0.008 | [8] |
| MCF7 (Breast adenocarcinoma) | 0.099 | [8] | |
| Sorafenib | HepG2, HeLa, A549 | >0.6-0.9 | [7] |
Antimicrobial Activity: A Comparative Overview
Several novel pyrazine-based compounds have demonstrated significant antibacterial activity. The table below presents the Minimum Inhibitory Concentration (MIC) values of new pyrazine derivatives against various bacterial strains, with comparisons to commonly used antibiotics such as ciprofloxacin and ampicillin. A lower MIC value indicates greater antimicrobial efficacy.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel Pyrazine Derivatives | |||
| Compound 7b (Pyrazolo[3,4-b]pyridine derivative) | Fusarium oxysporum | 0.98 | [8] |
| Compound 4 (Ciprofloxacin derivative) | S. aureus | 0.035 | [9] |
| E. coli | 0.062 | [9] | |
| P. aeruginosa | 0.062 | [9] | |
| Compound 5 (Ciprofloxacin derivative) | S. aureus | 0.035 | [9] |
| E. coli | 0.062 | [9] | |
| P. aeruginosa | 0.125 | [9] | |
| Compound 6 (Ciprofloxacin derivative) | S. aureus | 0.031 | [9] |
| E. coli | 0.125 | [9] | |
| P. aeruginosa | 0.125 | [9] | |
| Compound 3a (Ciprofloxacin-indole hybrid) | Various strains | 0.25-8 | [10] |
| Compound 8b (Ciprofloxacin-indole hybrid) | Various strains | 0.0626-1 | [10] |
| Compound 2a (Silver(I)-NHC complex) | S. mutans, E. coli | Potent activity | [11] |
| Compound 2b (Gold(I)-NHC complex) | S. mutans, E. coli | Potent activity | [11] |
| Existing Antibiotics | |||
| Ampicillin | Various strains | 0.007-0.03 | [8] |
| Ciprofloxacin | S. aureus | 0.030 | [9] |
| Various strains | 0.25 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
96-well plates
-
Cancer cell lines
-
Test compounds (novel pyrazine derivatives and existing drugs)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Materials:
-
96-well microtiter plates[13]
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compounds (novel pyrazine derivatives and existing antibiotics)
-
Sterile saline
-
Spectrophotometer or nephelometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[14]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the microtiter plates containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action and Signaling Pathways
The anticancer and antimicrobial activities of pyrazine derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.
Anticancer Mechanisms
Many pyrazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[4] One of the well-studied targets is the SHP2 protein tyrosine phosphatase, which is involved in the RAS-ERK signaling pathway that regulates cell survival and proliferation.[15] Inhibition of SHP2 can disrupt this pathway, leading to decreased cancer cell viability.
Caption: Inhibition of the SHP2-mediated RAS-ERK signaling pathway by a novel pyrazine compound.
Antimicrobial Mechanisms
The antimicrobial action of pyrazine compounds can involve various mechanisms. For instance, some derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[9] The inhibition of these enzymes leads to bacterial cell death.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazine compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors | MDPI [mdpi.com]
- 10. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazine functionalized Ag(I) and Au(I)-NHC complexes are potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. mdpi.com [mdpi.com]
A Comparative Docking Analysis of Pyrazine Derivatives Against Key Protein Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of pyrazine-based compounds with various therapeutic targets. This guide provides a comparative overview of docking studies, supported by experimental data and detailed methodologies, to aid in the rational design of novel pyrazine-containing drug candidates.
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. Molecular docking studies are a cornerstone in the discovery and development of pyrazine-based therapeutics, offering valuable insights into their binding mechanisms and potential efficacy. This guide presents a comparative analysis of docking studies of various pyrazine derivatives against a panel of therapeutically relevant protein targets.
Comparative Docking Performance of Pyrazine Derivatives
The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different pyrazine derivatives against their respective protein targets. The docking scores, representing the predicted binding affinity, are presented for a comparative assessment. Lower docking scores generally indicate a more favorable binding interaction.
| Pyrazine Derivative | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Reference |
| N-(4-oxo-2-substituted thiazolidin-3-yl) pyrazine-2-carbohydrazide Derivatives | HIV-1 Reverse Transcriptase | 1ZD1 | V. Life MDS | -35.2 to -55.8 | [1] |
| Pyrazine-2-carboxylic acid Derivatives (1a-c) | Mycobacterium tuberculosis InhA | 4DRE | Molegro Virtual Docker | -86.40 (Rerank Score) | [2][3][4] |
| 3-(pyrazin-2-yl)-1H-indazole Derivatives | PIM-1 Kinase | 2XJ1 | Glide | -11.08 (XP Gscore) | [5] |
| 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide (3) | AXL receptor tyrosine kinase 1 (AXL1) | - | - | -7.0 | [6] |
| 3-amino-N-phenylpyrazine-2-carboxamide (4) | AXL receptor tyrosine kinase 1 (AXL1) | - | - | -6.3 | [6] |
| 3-amino-N-phenylpyrazine-2-carboxamide (4) | Tyrosine kinase receptor A (TRKA) | - | - | -6.8 | [6] |
| Pyrazine linked 2-Aminobenzamides (e.g., 19f, 29b) | Histone Deacetylase 1 (HDAC1) | 4BKX | MOE | Not explicitly stated | [7][8] |
| Pyrazine linked 2-Aminobenzamides (e.g., 19f, 29b) | Histone Deacetylase 2 (HDAC2) | 4LY1 | MOE | Not explicitly stated | [7][8] |
| Pyrazine linked 2-Aminobenzamides (e.g., 23a) | Histone Deacetylase 3 (HDAC3) | 4A69 | MOE | Not explicitly stated | [7][8] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The following section outlines a standardized protocol for performing comparative molecular docking studies, based on best practices in the field. Specific parameters and software used in the cited studies are also mentioned to provide context.
Preparation of the Protein Receptor
-
PDB Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, PDB IDs such as 1ZD1, 1RT2, 1FKP, and 1FK9 have been used for HIV-1 Reverse Transcriptase[1], 4DRE for M. tuberculosis InhA[2][3], and 2XJ1 for PIM-1 kinase[5].
-
Protein Preparation: The retrieved protein structure is prepared for docking. This typically involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges to the atoms. This step is crucial for accurately simulating the electrostatic interactions between the protein and the ligand.
Ligand Preparation
-
Ligand Sketching and Optimization: The two-dimensional structures of the pyrazine derivatives are drawn using chemical drawing software and then converted into three-dimensional structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy conformation.
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand or by using active site prediction tools.
-
Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined active site and to predict the best binding pose. Various software packages employ different algorithms. For example, AutoDock Vina uses a Lamarckian genetic algorithm, while Glide employs a hierarchical search protocol[9][10][11][12]. The studies referenced in this guide have utilized software such as V. Life MDS[1], Molegro Virtual Docker[2][3], and Glide[5].
-
Scoring Function: A scoring function is used to estimate the binding affinity of the ligand for the protein. The docking score is typically expressed in kcal/mol, with lower values indicating a more stable protein-ligand complex. Different docking programs use different scoring functions, which can be broadly categorized as force-field-based, empirical, and knowledge-based[2][13][14].
Analysis of Docking Results
-
Binding Pose Analysis: The predicted binding poses of the pyrazine derivatives are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity[1].
-
Comparative Analysis: The docking scores and binding modes of different pyrazine derivatives are compared to identify the most promising candidates for further experimental validation.
Visualizing the Molecular Docking Workflow
The following diagram illustrates the key steps involved in a typical comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Signaling Pathway Implication: PIM-1 Kinase Inhibition
Several pyrazine derivatives have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. The diagram below illustrates the signaling pathway involving PIM-1 and the potential point of intervention by pyrazine-based inhibitors.
Caption: The PIM-1 signaling pathway and the inhibitory action of pyrazine derivatives.
References
- 1. Comparing sixteen scoring functions for predicting biological activities of ligands for protein targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of 11 scoring functions for molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. schrodinger.com [schrodinger.com]
- 6. Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Glide docking [bio-protocol.org]
- 11. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 12. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 13. Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Methyl 5-aminopyrazine-2-carboxylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 5-aminopyrazine-2-carboxylate (CAS No. 13924-94-2), a chemical intermediate used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound should be handled as a hazardous waste stream.[1][2] Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited and can lead to environmental contamination and potential legal liabilities.[1]
Operational Disposal Plan: A Step-by-Step Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all solid this compound and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips) as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Containerization:
-
Collect solid waste in a designated, leak-proof, and sealable container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be in good condition and clearly labeled.
3. Labeling of Waste Containers:
-
Affix a hazardous waste label to the container as soon as the first particle of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "13924-94-2."
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date when the first waste was added to the container (accumulation start date).
-
4. On-site Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.
-
Ensure segregation from incompatible materials. While specific incompatibility data for this compound is limited, as a general practice, store it away from strong oxidizing agents, acids, and bases.
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to treat or dispose of the chemical waste on your own.
-
The recommended final disposal method for nitrogen-containing heterocyclic compounds like this compound is typically high-temperature incineration by a licensed facility.
6. Spill and Decontamination:
-
In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleanup materials as hazardous waste.
Quantitative Data Summary for Disposal
| Parameter | Guideline | Source |
| On-site Accumulation Time Limit | Varies by generator status; typically 90 or 180 days. | Institutional EHS Guidelines |
| Maximum On-site Accumulation Volume | Varies by generator status. | Institutional EHS Guidelines |
| pH for Neutralized Aqueous Waste (if applicable) | N/A (Solid Waste) | General Laboratory Waste Guidelines |
| Container Rinsate | If containers are to be disposed of as non-hazardous, they must be triple-rinsed. The rinsate must be collected and treated as hazardous waste. | General Laboratory Waste Guidelines |
Experimental Protocols
As direct chemical neutralization of this compound in a laboratory setting is not recommended, this guide does not provide experimental protocols for its treatment. The primary "protocol" is the safe and compliant transfer of the waste to a licensed disposal facility.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
